ALRT1550
Description
ALRT1550 is (2E,4E,6E)-isomer; LG100567 is (2E,4E,6Z)-isomer; structure given in first source
Properties
Key on ui mechanism of action |
LGD 1550 selectively binds to all three retinoic acid receptors (RAR-alpha, RAR-beta, and RAR-gamma), resulting in alterations in the expression of genes responsible for cell differentiation and proliferation. This agent also acts as an inhibitor of activator protein 1 (AP-1), a protein that mediates trophic responses and malignant transformation. |
|---|---|
CAS No. |
178600-20-9 |
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2E,4E,6E)-7-(3,5-ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C23H32O2/c1-16(12-21(24)25)10-9-11-17(2)18-13-19(22(3,4)5)15-20(14-18)23(6,7)8/h9-15H,1-8H3,(H,24,25)/b10-9+,16-12+,17-11+ |
InChI Key |
JMPZTWDLOGTBPM-OUQSKUGOSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid ALRT 1550 ALRT-1550 ALRT1550 LG 100567 LG-100567 LG100567 |
Origin of Product |
United States |
Foundational & Exploratory
ALRT1550: A Potent and Selective Retinoic Acid Receptor Agonist - A Technical Guide
Introduction
ALRT1550, also known as LGD1550, is a synthetic retinoid that acts as a potent and selective agonist for the retinoic acid receptors (RARs).[1][2][3] Retinoids are a class of compounds derived from vitamin A that play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. The biological effects of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). This compound's selectivity for RARs makes it a valuable tool for investigating RAR-mediated signaling pathways and a potential therapeutic agent for various diseases, particularly cancer. This technical guide provides an in-depth overview of this compound, including its binding characteristics, biological activity, and the experimental protocols used to evaluate its function.
Core Properties of this compound
This compound is chemically known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid.[4][5] Its structure is designed for high-affinity binding to the ligand-binding pocket of RARs.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity of this compound [2][3][6]
| Receptor | Binding Affinity (Kd, nM) |
| Retinoic Acid Receptors (RARs) | ~1 - 4 |
| Retinoid X Receptors (RXRs) | ~270 - 556 |
Table 2: In Vitro Anti-proliferative Activity of this compound [1][2][3]
| Cell Line | Cancer Type | IC50 (nM) |
| UMSCC-22B | Human Oral Squamous Carcinoma | 0.22 ± 0.1 |
| SKOV-3 | Human Ovarian Cancer | Effective at 2.5, 5, and 10 µM |
| 2774 | Human Ovarian Cancer | Effective at 10 µM |
Table 3: In Vivo Antitumor Activity of this compound in a UMSCC-22B Xenograft Model [2]
| Dosing Regimen | Tumor Growth Inhibition |
| 3 - 75 µg/kg (daily, 5 days/week) | Up to 89% (dose-dependent) |
| 30 µg/kg (on established tumors) | 72 ± 3% |
Signaling Pathway
This compound exerts its biological effects by activating the retinoic acid receptor (RAR) signaling pathway. As an RAR agonist, this compound binds to RARs, which are ligand-activated transcription factors. In their inactive state, RARs form heterodimers with retinoid X receptors (RXRs) and are bound to retinoic acid response elements (RAREs) on the DNA, along with corepressor proteins. The binding of this compound to the RAR ligand-binding domain induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator complexes. This complex then initiates the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Figure 1. This compound-mediated RAR signaling pathway.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
Retinoic Acid Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of this compound for RARs and RXRs. A radiolabeled known ligand is used in competition with unlabeled this compound.
Methodology:
-
Preparation of Nuclear Extracts: Nuclear extracts containing RARs and RXRs are prepared from a suitable cell line (e.g., Sf9 insect cells infected with baculovirus expressing the receptor).
-
Radioligand: A tritiated RAR- or RXR-specific ligand (e.g., [³H]-all-trans retinoic acid) is used.
-
Competition Binding: Constant concentrations of the nuclear extract and radioligand are incubated with increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite adsorption or filter binding.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2. Workflow for a competitive binding assay.
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the anti-proliferative activity of this compound on cancer cell lines. The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Methodology:
-
Cell Seeding: UMSCC-22B cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 7 days).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 540 nm.
-
Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vivo Human Oral Squamous Carcinoma Xenograft Model
This model is used to evaluate the antitumor activity of this compound in a living organism.
Methodology:
-
Animal Model: Athymic nude mice are used as they lack a functional immune system and will not reject human tumor cells.
-
Tumor Cell Implantation: UMSCC-22B cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment: this compound is administered orally (e.g., daily, 5 days a week) at various doses. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Volume = (length x width²) / 2 is commonly used.
-
Monitoring: The animals' body weight and general health are monitored for signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Synthesis and Characterization of a Highly Potent and Selective Isotopically Labeled Retinoic Acid Receptor Ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
ALRT1550: A Technical Guide to its Antiproliferative Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiproliferative properties of ALRT1550, a potent and selective retinoic acid receptor (RAR) agonist. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in oncology. This document details the mechanism of action, quantitative data on its efficacy, and comprehensive experimental protocols for evaluating its effects.
Core Mechanism of Action: Selective RAR Agonism
This compound exerts its antiproliferative effects by selectively binding to and activating retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily. RARs form heterodimers with retinoid X receptors (RXRs), and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to the regulation of cellular processes critical to cancer progression, including proliferation, differentiation, and apoptosis.
This compound has demonstrated high-affinity binding to RARs with Kd values in the low nanomolar range (approximately 1-4 nM), while exhibiting significantly lower affinity for RXRs (Kd ≈ 270–556 nM), highlighting its selectivity as an RAR agonist.
Quantitative Data on Antiproliferative Activity
The antiproliferative effects of this compound have been quantified in several cancer cell lines. The available data on its inhibitory concentrations are summarized below.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| UMSCC-22B | Oral Squamous Carcinoma | IC50 | 0.22 ± 0.1 (SE) nM | [1][2] |
| SKOV-3 | Ovarian Cancer | % Growth Inhibition (2.5 µM) | 51% | [1] |
| SKOV-3 | Ovarian Cancer | % Growth Inhibition (5 µM) | 53% | [1] |
| SKOV-3 | Ovarian Cancer | % Growth Inhibition (10 µM) | 68% | [1] |
| 2774 | Ovarian Cancer | % Growth Inhibition (10 µM) | 46% | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language.
References
ALRT1550: A Technical Overview of a Potent Retinoic Acid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALRT1550, also known as LGD1550, is a synthetic retinoid that emerged from discovery programs as a highly potent and selective agonist for retinoic acid receptors (RARs). This document provides a detailed technical guide on the discovery and preclinical development of this compound, summarizing key quantitative data, experimental methodologies, and associated signaling pathways. Despite early promise in preclinical cancer models and entry into Phase I/II clinical trials for acute chemotherapy, the clinical development of this compound appears to have been discontinued, as there is no publicly available data from these trials.
Core Discovery and Mechanism of Action
This compound was identified as a novel retinoid with a strong affinity and selective activation profile for retinoic acid receptors (RARs) over retinoid X receptors (RXRs). Its chemical name is (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid. The primary mechanism of action of this compound is centered on its function as an RAR agonist.
Signaling Pathway
Upon entering the cell, this compound binds to cytoplasmic retinoic acid-binding proteins and is transported to the nucleus. In the nucleus, it binds to RARs, which are ligand-activated transcription factors. RARs form heterodimers with RXRs, and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis, leading to the observed anti-tumor effects.
Figure 1: this compound Signaling Pathway.
Preclinical Data
The preclinical development of this compound demonstrated its potential as an anti-cancer agent, particularly in oral squamous cell carcinoma.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies.
| Parameter | Receptor Subtype | Dissociation Constant (Kd) |
| Receptor Binding Affinity | Retinoic Acid Receptors (RARs) | ~1-4 nM |
| Retinoid X Receptors (RXRs) | ~270-556 nM |
Table 1: Receptor Binding Affinity of this compound.
| Cell Line | Assay Type | IC50 |
| In Vitro Efficacy | UMSCC-22B (Human Oral Squamous Carcinoma) | Cell Proliferation Assay |
Table 2: In Vitro Antiproliferative Activity of this compound.
| Model | Treatment | Dose Range | Tumor Growth Inhibition | Therapeutic Index |
| In Vivo Efficacy | Nude mice with UMSCC-22B xenografts | Daily oral administration (5 days/week) | 3-75 µg/kg | Up to 89% |
| Nude mice with established UMSCC-22B xenografts (~100 mm³) | 30 µg/kg | 72 ± 3% | Not Reported |
Table 3: In Vivo Antitumor Activity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Retinoid Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
Methodology:
-
Receptor Preparation: Full-length human RAR and RXR subtypes were expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.
-
Radioligand: A tritiated retinoid with known high affinity for the receptors (e.g., [³H]-all-trans-retinoic acid for RARs) was used.
-
Competition Binding Assay:
-
A constant concentration of the purified receptor and the radioligand were incubated in a reaction buffer.
-
Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptor.
-
The reaction was allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The receptor-ligand complexes were separated from the unbound radioligand using a method such as filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters was measured using liquid scintillation counting.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kd was then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of human oral squamous carcinoma cells.
Methodology:
-
Cell Culture: UMSCC-22B cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is reduced by metabolically active cells to a purple formazan product.
-
Quantification: The formazan product was solubilized, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values were normalized to the vehicle control, and the IC50 value was determined by plotting the percentage of cell growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of orally administered this compound in a nude mouse model of human oral squamous carcinoma.
Methodology:
-
Animal Model: Athymic nude mice were used as the host for the tumor xenografts.
-
Tumor Cell Implantation: UMSCC-22B cells were harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation:
-
Tumor Growth Inhibition Study: Treatment with this compound or vehicle control began 3 days after tumor cell implantation.
-
Established Tumor Study: Treatment was initiated once the tumors reached a palpable size (e.g., ~100 mm³).
-
-
Drug Administration: this compound was administered orally, daily, for 5 days a week for the duration of the study.
-
Tumor Measurement: Tumor dimensions were measured regularly (e.g., twice weekly) using calipers, and tumor volume was calculated using the formula: (length × width²)/2.
-
Monitoring: The body weight and general health of the mice were monitored throughout the study to assess toxicity.
-
Endpoint: The study was terminated when the tumors in the control group reached a predetermined size, and the final tumor volumes and weights were recorded.
-
Data Analysis: The mean tumor volumes of the treated groups were compared to the vehicle control group to determine the percentage of tumor growth inhibition.
ALRT1550: A Technical Guide to its Biological Activity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALRT1550, also known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid, is a potent and selective synthetic retinoid that has demonstrated significant promise as an antiproliferative agent.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action through the retinoic acid receptor (RAR) signaling pathway, and a summary of its efficacy in preclinical models. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental methodologies are described based on available information. Furthermore, the core signaling pathway and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's function.
Core Biological Activity: Potent and Selective RAR Agonism
This compound is a selective agonist for retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors.[1][2] Its high affinity for RARs and lower affinity for retinoid X receptors (RXRs) underscore its selectivity.[1][3] This selective binding initiates a cascade of molecular events that ultimately leads to the regulation of gene expression, influencing critical cellular processes such as proliferation, differentiation, and apoptosis.[4][5]
Quantitative Binding Affinity and Antiproliferative Potency
The biological activity of this compound has been quantified through various in vitro assays, demonstrating its exceptional potency. The following tables summarize the key quantitative data from preclinical studies.
| Parameter | Receptor | Value | Cell Line | Reference |
| Dissociation Constant (Kd) | Retinoic Acid Receptors (RARs) | ~1-4 nM | - | [1][3][6] |
| Dissociation Constant (Kd) | Retinoid X Receptors (RXRs) | ~270-556 nM | - | [1][3] |
Table 1: Receptor Binding Affinities of this compound. This table clearly illustrates the high and selective binding affinity of this compound for RARs over RXRs.
| Parameter | Cell Line | Value | Reference |
| IC50 | UMSCC-22B (Squamous Carcinoma) | 0.22 nM | [1][3][6] |
| IC50 | ME-180 (Cervical Carcinoma) | 1 nM | [1] |
Table 2: In Vitro Antiproliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values highlight the potent antiproliferative effects of this compound in various cancer cell lines.
In Vivo Antitumor Efficacy
Preclinical studies in animal models have corroborated the potent in vitro activity of this compound. In a mouse xenograft model using human oral squamous carcinoma cells (UMSCC-22B), oral administration of this compound led to a significant, dose-dependent inhibition of tumor growth.
| Model | Treatment | Outcome | Reference |
| Mouse Xenograft (UMSCC-22B) | This compound (oral administration) | Up to 89% inhibition of tumor growth | [1][6] |
Table 3: In Vivo Antitumor Activity of this compound.
Activity in Ovarian Cancer Models
The antiproliferative effects of this compound have also been investigated in ovarian cancer cell lines, both as a single agent and in combination with interferon-gamma (IFN-γ).
| Cell Line | Treatment | Concentration | % Cell Growth Inhibition | Reference |
| SKOV-3 | This compound | 2.5 µM | 51% | [2] |
| SKOV-3 | This compound | 5 µM | 53% | [2] |
| SKOV-3 | This compound | 10 µM | 68% | [2] |
| 2774 | This compound | 10 µM | 46% | [2] |
| SKOV-3 | This compound + IFN-γ | 5 µM + 500 U/ml | 81% | [2] |
| 2774 | This compound + IFN-γ | 5 µM + 1000 U/ml | 69% | [2] |
Table 4: Antiproliferative Activity of this compound in Ovarian Cancer Cell Lines. These data suggest a potential synergistic or additive effect when this compound is combined with IFN-γ.[2]
Signaling Pathways of this compound
The primary mechanism of action of this compound is the activation of the retinoic acid receptor (RAR) signaling pathway. This pathway is a well-established regulator of gene transcription.
The Canonical RAR Signaling Cascade
Upon entering the cell, this compound translocates to the nucleus and binds to the ligand-binding domain of an RAR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The RAR typically forms a heterodimer with a retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. The recruitment of coactivators initiates the transcription of these target genes, leading to the observed biological effects, such as cell cycle arrest and apoptosis.
Figure 1: this compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound, from cellular uptake to the activation of target gene transcription.
Experimental Protocols
The following sections describe the general methodologies employed in the key studies cited. Please note that detailed, step-by-step protocols are often found in the full-text publications, which may require subscription access.
Receptor Binding Assays (Determination of Kd)
The binding affinity of this compound to RARs and RXRs was likely determined using a competitive radioligand binding assay.
-
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid) for binding to the receptor.
-
General Procedure:
-
Recombinant RAR and RXR proteins are incubated with a constant concentration of the radiolabeled ligand.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixtures.
-
After reaching equilibrium, the receptor-bound radioactivity is separated from the unbound radioactivity.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.
-
Figure 2: General workflow for a competitive radioligand binding assay.
Cell Proliferation Assays (Determination of IC50)
The antiproliferative activity of this compound was assessed using cell-based assays to measure the inhibition of cell growth.
-
Principle: Cancer cell lines are treated with various concentrations of this compound, and the number of viable cells is quantified after a specific incubation period.
-
General Procedure:
-
Cancer cells (e.g., UMSCC-22B, SKOV-3) are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 7 days for the ovarian cancer cell lines), a viability reagent (e.g., MTT, SRB) is added.[2]
-
The absorbance is measured, which correlates with the number of viable cells.
-
The data are plotted as cell viability versus this compound concentration, and the IC50 value is calculated.
-
Figure 3: General workflow for a cell proliferation assay.
Conclusion
This compound is a highly potent and selective RAR agonist with significant antiproliferative activity in a range of cancer cell lines and in vivo tumor models. Its well-defined mechanism of action through the RAR signaling pathway provides a strong rationale for its investigation as a potential therapeutic agent. The quantitative data presented in this guide highlight its nanomolar potency. Further research, including the identification of specific downstream target genes and continued evaluation in clinical settings, will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel retinoic acid receptor-selective retinoid, this compound, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
ALRT1550: A Technical Guide to Target Receptor Binding and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target receptor binding affinity and mechanism of action of ALRT1550, a potent synthetic retinoid. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of oncology, dermatology, and drug development.
Core Concepts: Target Receptor and Mechanism of Action
This compound is a high-affinity agonist for the Retinoic Acid Receptors (RARs) , a family of nuclear receptors that function as ligand-activated transcription factors. It exhibits strong selectivity for the three RAR subtypes:
-
Retinoic Acid Receptor Alpha (RARα)
-
Retinoic Acid Receptor Beta (RARβ)
-
Retinoic Acid Receptor Gamma (RARγ)
This compound displays significantly lower affinity for the Retinoid X Receptors (RXRs), making it a highly RAR-selective compound.
The primary mechanism of action of this compound involves binding to RARs, which then form heterodimers with RXRs. This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event initiates a cascade of molecular interactions, leading to the recruitment of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in critical cellular processes such as:
-
Cellular Differentiation: Promoting the maturation of cells into more specialized types.
-
Cellular Proliferation: Inhibiting uncontrolled cell growth.
-
Apoptosis: Inducing programmed cell death in abnormal cells.
Furthermore, this compound has been shown to inhibit the activity of Activator Protein 1 (AP-1), a transcription factor implicated in malignant transformation and cell proliferation.
Quantitative Data: Binding Affinity and Potency
The binding affinity of this compound for RARs has been quantified through competitive binding assays, with the dissociation constant (Kd) serving as a key metric of receptor-ligand interaction strength. A lower Kd value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Kd) [nM] | Reference |
| RARα | ~1-4 | [1][2] |
| RARβ | ~1-4 | [1][2] |
| RARγ | ~1-4 | [1][2] |
| RXRα | ~270-556 | [2] |
| RXRβ | ~270-556 | [2] |
| RXRγ | ~270-556 | [2] |
The functional potency of this compound has been assessed through cotransfection assays, which measure the concentration of the compound required to elicit a half-maximal transcriptional response (EC50).
| Receptor Subtype | Transcriptional Activation (EC50) [nM] | Reference |
| RARα | 1.1 | [3] |
| RARβ | 0.7 | [3] |
| RARγ | 1.9 | [3] |
| RXRα | >1000 | [3] |
| RXRβ | >1000 | [3] |
| RXRγ | >1000 | [3] |
The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) indicating its potency in inhibiting cell growth.
| Cell Line | Anti-proliferative Activity (IC50) [nM] | Reference |
| UMSCC-22B (Head and Neck Squamous Carcinoma) | 0.22 | [1] |
| Human Breast Cancer Cell Lines | 1 | [3] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the binding affinity and functional activity of this compound, based on standard practices in the field.
Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for RAR and RXR subtypes by measuring its ability to compete with a radiolabeled ligand for binding to the receptors.
Materials:
-
Receptor Source: Nuclear extracts from cells engineered to express high levels of specific human RAR or RXR subtypes (e.g., Sf9 insect cells infected with baculovirus expression vectors).
-
Radioligand: A tritiated high-affinity RAR or RXR ligand (e.g., [³H]-all-trans-retinoic acid or [³H]-9-cis-retinoic acid).
-
Test Compound: this compound.
-
Assay Buffer: A suitable buffer to maintain protein stability and ligand binding (e.g., Tris-HCl buffer with protease inhibitors).
-
Separation Method: A method to separate bound from free radioligand (e.g., filtration through glass fiber filters).
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: A constant concentration of the specific RAR or RXR receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Cotransfection Assay (Transcriptional Activation)
This cell-based assay measures the ability of this compound to activate gene transcription through a specific RAR or RXR subtype.
Materials:
-
Cell Line: A suitable mammalian cell line that is readily transfectable and has low endogenous retinoid receptor activity (e.g., CV-1 or HEK293 cells).
-
Expression Plasmids: Plasmids containing the cDNA for the specific human RAR or RXR subtype under the control of a strong constitutive promoter.
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) driven by a promoter containing one or more RAREs.
-
Transfection Reagent: A reagent to facilitate the introduction of plasmid DNA into the cells (e.g., lipofection reagent).
-
Test Compound: this compound.
-
Luminometer or Spectrophotometer: To measure the activity of the reporter gene product.
Procedure:
-
Transfection: The cells are co-transfected with an expression plasmid for a specific RAR or RXR subtype and a RARE-containing reporter plasmid.
-
Treatment: After a recovery period, the transfected cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for ligand-induced gene expression (e.g., 24-48 hours).
-
Cell Lysis: The cells are lysed to release the cellular contents, including the reporter protein.
-
Reporter Assay: The activity of the reporter protein in the cell lysate is measured using a luminometer or spectrophotometer.
-
Data Analysis: The concentration of this compound that produces a half-maximal induction of reporter gene activity (EC50) is determined by plotting the reporter activity against the logarithm of the this compound concentration.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound.
Caption: this compound activates the canonical RAR signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The logical flow of the competitive binding assay is depicted below.
Caption: Workflow for determining this compound binding affinity.
Experimental Workflow: Cotransfection Assay
The following diagram outlines the workflow for the cotransfection assay.
References
- 1. Tumor-suppressive activity of retinoic acid receptor-β in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An oncogenic function of retinoic acid receptor-α in the development of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Retinoic Acid Pathway to Eradicate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
ALRT1550: A Potent Retinoic Acid Receptor Agonist for Gene Expression Regulation in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ALRT1550 is a synthetic retinoid that acts as a potent and selective agonist of the Retinoic Acid Receptors (RARs), a family of ligand-dependent transcription factors. By binding to and activating RARs, this compound initiates a cascade of molecular events that culminate in the regulation of specific gene expression programs. This targeted modulation of gene expression underlies its significant antiproliferative activity in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathway it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of RAR agonists in oncology.
Introduction
Retinoids, both natural and synthetic, play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.[1] Their therapeutic potential, particularly in cancer, has been an area of intense research. This compound emerged from these efforts as a highly potent and selective agonist for the Retinoic Acid Receptors (RARs), with significantly lower affinity for the Retinoid X Receptors (RXRs).[2][3] This selectivity offers the potential for a more targeted therapeutic intervention with a potentially improved safety profile. This guide will delve into the core aspects of this compound, focusing on its role in gene expression regulation and its preclinical antitumor activity.
Mechanism of Action: Regulation of Gene Expression via RAR Signaling
This compound exerts its biological effects by modulating gene expression through the canonical Retinoic Acid Receptor (RAR) signaling pathway.[1][4] RARs are nuclear receptors that, upon ligand binding, function as transcription factors to regulate the expression of target genes.[2][5]
The key steps in the mechanism of action of this compound are as follows:
-
Cellular Uptake and Nuclear Translocation: As a small lipophilic molecule, this compound can cross the cell membrane and enter the cytoplasm. It is then transported to the nucleus.
-
RAR Heterodimerization: In the nucleus, RARs exist as heterodimers with Retinoid X Receptors (RXRs).[2][5]
-
Ligand Binding and Conformational Change: this compound binds to the ligand-binding domain (LBD) of the RAR within the RAR/RXR heterodimer. This binding induces a conformational change in the RAR protein.[1][4]
-
Co-regulator Exchange: In the absence of a ligand, the RAR/RXR heterodimer is typically bound to co-repressor proteins, which inhibit gene transcription. The conformational change induced by this compound binding leads to the dissociation of these co-repressors and the recruitment of co-activator proteins.[1][4]
-
Transcriptional Activation: The co-activator complex, which often includes histone acetyltransferases (HATs), modifies chromatin structure, making the DNA more accessible for transcription. This complex then recruits RNA polymerase II and other components of the transcriptional machinery to the promoter region of target genes.
-
Regulation of Target Gene Expression: This process leads to the upregulation or downregulation of specific genes that contain Retinoic Acid Response Elements (RAREs) in their promoter regions. These genes are involved in critical cellular processes such as cell cycle control and apoptosis.[1][6]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound, demonstrating its high potency and antiproliferative efficacy.
Table 1: Binding Affinity of this compound for Retinoid Receptors
| Receptor Subtype | Binding Affinity (Kd, nM) | Reference |
| RARs | ~ 1-4 | [2][3] |
| RXRs | ~ 270-556 | [2][3] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference | | --- | --- | --- | | UMSCC-22B | Squamous Cell Carcinoma | 0.22 | | | ME-180 | Cervical Cancer | 1 |[7] |
Table 3: Representative Target Genes Regulated by RAR Agonists like this compound
| Gene | Biological Process | Expected Regulation |
| p21 (CDKN1A) | Cell Cycle Arrest | Upregulation |
| p27 (CDKN1B) | Cell Cycle Arrest | Upregulation |
| Caspase 9 (CASP9) | Apoptosis | Upregulation |
| RARβ | RAR Signaling (Feedback) | Upregulation |
| Cyclin D1 (CCND1) | Cell Cycle Progression | Downregulation |
| Bcl-2 | Apoptosis Inhibition | Downregulation |
Note: Specific fold-change data for this compound is not publicly available. This table represents a compilation of well-established target genes of RAR signaling and their expected regulation by an RAR agonist.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the RAR signaling pathway modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound-mediated RAR signaling pathway.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These are generalized protocols based on standard laboratory techniques.
Radioligand Binding Assay for RAR Affinity
This protocol is designed to determine the binding affinity (Kd) of this compound for Retinoic Acid Receptors.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins
-
[³H]-all-trans retinoic acid (³H-ATRA) as the radioligand
-
This compound (unlabeled)
-
Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT, 10 mM sodium molybdate)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, combine the recombinant RAR protein, a fixed concentration of ³H-ATRA (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled this compound. For non-specific binding, include a high concentration of unlabeled ATRA.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).
-
Transfer the reaction mixture to a 96-well filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the antiproliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., UMSCC-22B, ME-180)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol assesses the in vivo antitumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Harvest the cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at various doses, and the vehicle to the control group, according to a predetermined schedule (e.g., daily for 21 days).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width)² x length / 2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of this compound.
Conclusion
This compound is a potent and selective RAR agonist that demonstrates significant antiproliferative activity in preclinical cancer models. Its mechanism of action is centered on the targeted regulation of gene expression through the RAR signaling pathway, leading to cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other RAR modulators in oncology. While early clinical development appears to have been discontinued, the robust preclinical profile of this compound underscores the continued relevance of targeting the RAR pathway in the development of novel cancer therapies.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. youtube.com [youtube.com]
- 6. Agonist and antagonist of retinoic acid receptors cause similar changes in gene expression and induce senescence-like growth arrest in MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Methodological & Application
ALRT1550: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALRT1550 is a potent and selective synthetic retinoid that acts as an agonist for the retinoic acid receptors (RARs). It has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models. This document provides detailed protocols for the synthesis of this compound, along with summaries of its mechanism of action and preclinical data to support further research and drug development efforts.
Mechanism of Action
This compound is a selective agonist for the retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors. Upon binding to RARs, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. The RARs typically form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. The activation of these genes leads to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[1][2]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Preclinical Data
Binding Affinity
This compound exhibits high and selective binding affinity for the retinoic acid receptors (RARs) compared to the retinoid X receptors (RXRs).
| Receptor | Binding Affinity (Kd, nM) |
| RARs | ~1-4[1][3] |
| RXRs | ~270-556[1] |
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| UMSCC-22B | Squamous Cell Carcinoma | 0.22[1][3] |
| SKOV-3 | Ovarian Cancer | 2500 (51% inhibition at 2.5 µM)[2] |
| 2774 | Ovarian Cancer | >10000 (46% inhibition at 10 µM)[2] |
In Vivo Efficacy: Human Oral Squamous Carcinoma Xenograft Model
Oral administration of this compound significantly inhibited tumor growth in a dose-dependent manner in a nude mouse xenograft model using UMSCC-22B cells.
| Dose (µg/kg/day) | Tumor Growth Inhibition (%) |
| 3 | Not specified, dose-dependent effect observed |
| 30 | 72 ± 3 (for established tumors) |
| 75 | Up to 89 |
Synthesis Protocol
The synthesis of this compound, chemically known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid, can be performed starting from commercially available 3,5-di-tert-butylbenzoic acid. The following is a representative protocol based on published literature.
Synthesis Workflow Diagram
Caption: this compound synthesis workflow.
Materials and Reagents
-
3,5-di-tert-butylbenzoic acid
-
Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Magnesium turnings
-
Iodomethane-d3 (for labeled synthesis)
-
Appropriate phosphonate ylide or phosphonium salt for chain extension
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Protocol
Step 1: Synthesis of the Weinreb Amide Precursor
-
To a solution of 3,5-di-tert-butylbenzoic acid in dichloromethane (DCM), add oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Weinreb amide.
Step 2: Grignard Reaction to Form the Key Ketone Intermediate
-
Prepare a Grignard reagent by adding a solution of the appropriate alkyl halide (e.g., iodomethane for the unlabeled synthesis) in diethyl ether to a suspension of magnesium turnings in diethyl ether.
-
Add a solution of the Weinreb amide from Step 1 in diethyl ether to the Grignard reagent at 0 °C.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ketone intermediate.
Step 3: Chain Extension to this compound
-
Prepare the appropriate phosphonate ylide by treating the corresponding phosphonate ester with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF).
-
Add a solution of the ketone intermediate from Step 2 in THF to the ylide solution at low temperature (e.g., -78 °C).
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ester of this compound.
-
Hydrolyze the ester to the carboxylic acid (this compound) using standard procedures (e.g., lithium hydroxide in THF/water).
-
Acidify the reaction mixture with HCl and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain pure this compound.
Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and characterization data. Safety precautions should be taken when handling all reagents, especially oxalyl chloride, strong bases, and flammable solvents. All reactions should be carried out in a well-ventilated fume hood.
References
- 1. A novel retinoic acid receptor-selective retinoid, this compound, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ALRT1550 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALRT1550 is a potent and selective synthetic retinoid that acts as an agonist for the Retinoic Acid Receptors (RARs).[1] As a member of the retinoid family, this compound plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis by binding to and activating RARs.[2][3] These receptors, which are ligand-dependent transcription factors, form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4][5] this compound has demonstrated significantly higher potency in inhibiting cell proliferation compared to all-trans retinoic acid (ATRA) in certain cancer cell lines.[1]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects on cancer cells.
Data Presentation: Anti-Proliferative Activity of this compound
The following table summarizes the reported growth inhibitory effects of this compound on human ovarian cancer cell lines after 7 days of treatment.
| Cell Line | Concentration (µM) | % Growth Inhibition |
| SKOV-3 | 2.5 | 51%[1] |
| 5.0 | 53%[1] | |
| 10.0 | 68%[1] | |
| 2774 | 10.0 | 46%[1] |
Signaling Pathway
The binding of this compound to the Retinoic Acid Receptor (RAR) initiates a cascade of molecular events that ultimately leads to changes in gene expression, affecting cell fate. The simplified signaling pathway is depicted below.
Experimental Protocols
1. General Cell Culture and Maintenance
This protocol outlines basic procedures for thawing, passaging, and cryopreserving cancer cell lines for use in experiments with this compound.
-
1.1. Thawing Cryopreserved Cells
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
1.2. Passaging Adherent Cells
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with complete growth medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density in new culture vessels.
-
-
1.3. Cryopreservation of Cells
-
Harvest and count the cells.
-
Centrifuge the cell suspension and resuspend the pellet in a cryopreservation medium (e.g., complete growth medium with 10% DMSO and 20% FBS) at the desired cell density.
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
2.1. Materials
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
-
-
2.2. Protocol
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Western Blotting for RAR Target Gene Expression
This protocol is to analyze changes in the expression of proteins downstream of RAR activation following this compound treatment. Potential target proteins to investigate include those involved in cell cycle control (e.g., Cyclin D1, p21, p27), apoptosis (e.g., Caspase-9, Bcl-2 family proteins), and differentiation markers specific to the cell line used.
-
3.1. Materials
-
6-well plates or larger culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-Cyclin D1, anti-p21, anti-Caspase-9) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
3.2. Protocol
-
Plate cells and treat with this compound at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
References
- 1. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic activation of retinoic acid (RA)-responsive genes and induction of embryonal carcinoma cell differentiation by an RA receptor alpha (RAR alpha)-, RAR beta-, or RAR gamma-selective ligand in combination with a retinoid X receptor-specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
ALRT1550: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALRT1550 is a potent and selective agonist of the retinoic acid receptors (RARs) with demonstrated antiproliferative activity.[1][2][3] As a synthetic retinoid, it exhibits high binding affinity for RARs (Kd values of approximately 1-4 nM) while displaying low affinity for retinoid X receptors (RXRs).[1][2] Preclinical studies have highlighted its potential as an antitumor agent, particularly in squamous cell carcinoma.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models based on published data.
Data Presentation
In Vitro Potency
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| UMSCC-22B | Human Oral Squamous Carcinoma | 0.22 ± 0.1 | [1][2] |
In Vivo Efficacy in Human Oral Squamous Carcinoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 3-75 µg/kg | Oral | Daily, 5 days/week | Up to 89 (dose-dependent) | [1][2] |
| This compound (established tumors) | 30 µg/kg | Oral | Daily, 5 days/week | 72 ± 3 | [1][2] |
| 9-cis-Retinoic Acid (comparator) | 30 mg/kg | Oral | Daily, 5 days/week | 73 ± 5 | [1][2] |
Note: The therapeutic index for this compound in this model was reported to be approximately 17, indicating a significant window between the effective dose and the dose causing symptoms of hypervitaminosis A.[1][2]
Signaling Pathway
This compound, as a retinoic acid receptor (RAR) agonist, modulates gene transcription to exert its antiproliferative effects. The simplified signaling pathway is as follows:
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
In Vivo Xenograft Model for Human Oral Squamous Carcinoma
This protocol is based on the methodology described in the study by Shalinsky et al., 1997.[1][2]
1. Cell Culture:
-
Culture UMSCC-22B human oral squamous carcinoma cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Model:
-
Use athymic nude mice (e.g., NU/NU).
-
Acclimatize animals for at least one week before the start of the experiment.
-
House animals in a specific pathogen-free environment.
3. Tumor Implantation:
-
Resuspend harvested UMSCC-22B cells in a suitable sterile medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 106 cells in 0.1 mL) into the flank of each mouse.
4. Drug Preparation and Administration:
-
Prepare this compound in a vehicle suitable for oral administration (the original study does not specify the vehicle, so a common vehicle like corn oil or a solution with a small percentage of DMSO and PEG could be tested for solubility and stability).
-
For dose-response studies, prepare a range of concentrations (e.g., to deliver 3, 10, 30, and 75 µg/kg).
-
Administer the prepared this compound solution or vehicle control orally (e.g., by gavage) to the mice.
-
Dosing should be performed daily, five days a week.
5. Study Design:
-
Prophylactic Model:
-
Randomize mice into treatment and control groups (n ≥ 5 per group) three days after tumor cell implantation.
-
Initiate dosing as per the schedule.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor animal body weight and overall health status.
-
-
Established Tumor Model:
-
Allow tumors to grow to a palpable size (e.g., approximately 100 mm3).
-
Randomize mice into treatment and control groups.
-
Initiate dosing with the desired concentration (e.g., 30 µg/kg) or vehicle.
-
Monitor tumor growth and animal health as described above.
-
6. Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
Experimental Workflow Diagram
References
Application Notes and Protocols for ALRT1550
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
ALRT1550 is a potent and selective synthetic retinoid that acts as a retinoic acid receptor (RAR) agonist. It has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models. These application notes provide detailed protocols for the preparation and handling of this compound solutions and an overview of its stability and mechanism of action.
II. Physicochemical Properties and Storage
A summary of the key physicochemical properties and storage recommendations for this compound is provided in the table below.
| Property | Data |
| Chemical Name | (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid |
| Molecular Formula | C₂₃H₃₂O₂ |
| Molecular Weight | 340.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage of Solid | Short-term (days to weeks): 0 - 4°C, dark.Long-term (months to years): -20°C, dark. |
| Shelf Life of Solid | >2 years if stored properly. |
III. This compound Solution Preparation and Stability
A. Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Determine the desired stock concentration. A common starting concentration for a stock solution is 10 mM.
-
Calculate the required amount of this compound.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock: 10 mM x 1 mL x 340.5 g/mol = 3.405 mg
-
-
Weigh the this compound powder accurately using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
B. In Vitro Working Solution Preparation
Objective: To prepare diluted solutions of this compound in cell culture medium for in vitro experiments.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentrations for your experiment. Published studies have used concentrations ranging from 0.1 µM to 10 µM.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a multi-step dilution to ensure accuracy and to minimize the final DMSO concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.
-
-
Example Dilution Series (for a final volume of 1 mL):
-
To prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
For lower concentrations, perform subsequent dilutions from the 10 µM working solution.
-
-
Add the final working solutions to your cell cultures. Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
C. In Vivo Formulation Preparation (for Oral Gavage)
Objective: To prepare a formulation of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for preparation and storage
Protocol:
-
Determine the required dose and final concentration of this compound for your in vivo study.
-
A common vehicle formulation for poorly water-soluble compounds for oral gavage in mice is a co-solvent system. A typical formulation consists of:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline
-
-
Preparation Steps: a. Weigh the required amount of this compound. b. Dissolve the this compound in DMSO first. c. Add PEG300 and Tween 80 and mix thoroughly. d. Slowly add the saline while vortexing to form a clear solution or a stable suspension.
-
Administer the formulation to mice via oral gavage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).
-
Prepare the formulation fresh daily due to the potential for precipitation and degradation.
D. Solution Stability
Based on the stability of similar retinoids in solution, the following recommendations are provided for this compound solutions.
| Solution Type | Storage Temperature | Recommended Shelf Life |
| DMSO Stock | -20°C | Prepare fresh. If stored, use within a few days and protect from light. |
| In Vitro Working | Room Temperature | Use immediately after preparation. |
| In Vivo Formulation | Room Temperature | Prepare fresh daily and use immediately. |
IV. Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating Retinoic Acid Receptors (RARs), which are nuclear hormone receptors. Upon ligand binding, RARs form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of gene transcription. This ultimately affects cellular processes such as proliferation, differentiation, and apoptosis.
Caption: this compound signaling pathway.
V. Experimental Workflows
The following diagram illustrates a general workflow for preparing and using this compound solutions in experimental settings.
Caption: Experimental workflow for this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental systems. Always handle this compound and DMSO with appropriate personal protective equipment in a suitable laboratory environment.
ALRT1550 for Retinoic Acid Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALRT1550 is a high-affinity synthetic retinoid that acts as a selective agonist for Retinoic Acid Receptors (RARs). RARs are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cellular growth, differentiation, and apoptosis.[1] Comprising three subtypes, RARα, RARβ, and RARγ, these receptors are significant targets in drug discovery, particularly in oncology and dermatology. This compound's selectivity for RARs over Retinoid X Receptors (RXRs) makes it a valuable tool for investigating RAR-specific signaling pathways and for the development of targeted therapeutics. This document provides detailed application notes and protocols for utilizing this compound in retinoic acid receptor binding assays.
Data Presentation
This compound exhibits high-affinity binding to the retinoic acid receptor family and displays significant selectivity over the retinoid X receptor family. The binding affinities are summarized in the table below.
| Receptor Family | Ligand | Parameter | Value (nM) |
| Retinoic Acid Receptors (RARs) | This compound | K_d_ | ~ 1 - 4[2] |
| Retinoid X Receptors (RXRs) | This compound | K_d_ | ~ 270 - 556[2] |
Signaling Pathway
Retinoic acid receptors mediate their effects by forming heterodimers with retinoid X receptors, which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.
Experimental Protocols
Competitive Radioligand Binding Assay for RARs using [³H]this compound
This protocol describes a competitive binding assay to determine the affinity of test compounds for retinoic acid receptors using tritiated this compound ([³H]this compound) as the radioligand. The assay measures the ability of a test compound to displace [³H]this compound from RARs.
Materials:
-
[³H]this compound: (Specific activity will vary, to be determined for each batch)
-
Unlabeled this compound: For determination of non-specific binding.
-
Recombinant Human RARα, RARβ, or RARγ: Commercially available.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4), KCl (100 mM), MgCl₂ (5 mM), DTT (1 mM), and 0.1% BSA.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
96-well plates: Non-treated, clear bottom.
-
Glass fiber filters: (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of [³H]this compound in ethanol. Dilute to the desired working concentration (e.g., 1-5 nM) in assay buffer. The final concentration should be at or below the K_d_ of [³H]this compound for the RAR subtype being tested.
-
Prepare a stock solution of unlabeled this compound (e.g., 1 mM in ethanol) for determining non-specific binding.
-
Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute the recombinant RAR protein to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 25 µL of [³H]this compound working solution, and 25 µL of diluted RAR protein.
-
Non-specific Binding: 50 µL of unlabeled this compound (final concentration ~1 µM), 25 µL of [³H]this compound working solution, and 25 µL of diluted RAR protein.
-
Competitive Binding: 50 µL of test compound dilution, 25 µL of [³H]this compound working solution, and 25 µL of diluted RAR protein.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration:
-
Pre-soak the glass fiber filters in assay buffer.
-
Rapidly transfer the contents of each well to the filters using a cell harvester or manual filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Count the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [³H]this compound against the log concentration of the test compound.
-
-
Determine IC₅₀:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound (IC₅₀) from the competition curve using non-linear regression analysis.
-
-
Calculate K_i_:
-
Calculate the inhibitory constant (K_i_) of the test compound using the Cheng-Prusoff equation:
-
K_i_ = IC₅₀ / (1 + [L]/K_d_)
-
Where [L] is the concentration of [³H]this compound used in the assay and K_d_ is the dissociation constant of [³H]this compound for the receptor.
-
-
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Conclusion
This compound is a potent and selective RAR agonist that serves as an excellent tool for studying the biology of retinoic acid receptors. The provided protocols and application notes offer a framework for utilizing this compound in radioligand binding assays to characterize the affinity of novel compounds for RARs. These assays are fundamental in the early stages of drug discovery and for elucidating the pharmacological profiles of potential therapeutic agents targeting the retinoic acid signaling pathway.
References
Labeled ALRT1550: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALRT1550 is a potent and selective synthetic retinoid that acts as an agonist for retinoic acid receptors (RARs).[1][2][3] As a member of the retinoid class of compounds, this compound plays a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[4] This document provides detailed application notes and protocols for the use of labeled this compound in cancer research, focusing on its antiproliferative and antitumor activities. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its biological effects by binding to and activating retinoic acid receptors (RARs), which are ligand-dependent transcription factors.[1][3] RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes that control critical cellular processes. This compound is highly selective for RARs, with significantly lower affinity for RXRs, allowing for the specific investigation of RAR-mediated signaling pathways.[1][3]
References
- 1. youtube.com [youtube.com]
- 2. A mouse model for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma [frontiersin.org]
- 4. Orthotopic non-metastatic and metastatic oral cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALRT1550 Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALRT1550 is a potent and selective synthetic retinoid that has demonstrated significant anti-proliferative activity in various cancer cell lines.[1][2] Its mechanism of action is mediated through the selective activation of retinoic acid receptors (RARs), which are nuclear receptors that function as ligand-dependent transcription factors.[1][2] Upon binding by agonists like this compound, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[3][4]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on cancer cells using common in vitro assays: the MTT, CellTiter-Glo®, and Colony Formation assays.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its biological effects by binding to and activating retinoic acid receptors (RARs). This leads to a cascade of molecular events that ultimately result in the inhibition of cell proliferation. The binding of this compound to RARs induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The resulting RAR/RXR heterodimer-coactivator complex then binds to RAREs, initiating the transcription of target genes that can arrest the cell cycle and induce apoptosis.
Quantitative Data Summary
The following table summarizes the reported in vitro anti-proliferative activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| UMSCC-22B | Oral Squamous Carcinoma | Proliferation Assay | 0.22 ± 0.1 (SE) nM | [1] |
| SKOV-3 | Ovarian Cancer | MTT Assay | 51% inhibition at 2.5 µM | [2] |
| SKOV-3 | Ovarian Cancer | MTT Assay | 53% inhibition at 5 µM | [2] |
| SKOV-3 | Ovarian Cancer | MTT Assay | 68% inhibition at 10 µM | [2] |
| 2774 | Ovarian Cancer | MTT Assay | 46% inhibition at 10 µM | [2] |
| Cervical Carcinoma | Cervical Cancer | Proliferation Assay | 300x more potent than ATRA | [2] |
Experimental Protocols
Experimental Workflow for Proliferation Assays
The general workflow for assessing the effect of this compound on cell proliferation involves several key steps, from cell seeding to data analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
Materials:
-
Cancer cell line of interest (e.g., SKOV-3, UMSCC-22B)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 nM to 10 µM.[2]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 7 days).[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 2-4 hours in the dark, or until the formazan crystals are completely dissolved. Gentle shaking on an orbital shaker can facilitate dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired volume of this compound dilutions to the wells.
-
Include vehicle and no-cell controls.
-
Incubate for the desired treatment period.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell reproductive integrity.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells to obtain a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line.
-
-
Treatment with this compound:
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh drug-containing medium every 2-3 days.
-
-
Colony Staining:
-
After the incubation period, carefully wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the wells gently with water until the background is clear.
-
Allow the plates to air dry.
-
-
Data Acquisition:
-
Scan or photograph the plates.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the this compound concentration.
References
- 1. A novel retinoic acid receptor-selective retinoid, this compound, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Clonogenic Assay [en.bio-protocol.org]
Application Notes and Protocols for ALRT1550 Treatment in Cancer Cell Lines
For Research Use Only.
Introduction
ALRT1550 is a potent and selective synthetic retinoid that acts as an agonist for retinoic acid receptors (RARs).[1][2][3] Retinoids are known regulators of cell proliferation, differentiation, and apoptosis, making them a subject of interest in cancer therapy.[3][4] this compound exhibits high binding affinity for RARs (Kd values of approximately 1–4 nM) while showing low affinity for retinoid X receptors (RXRs) (Kd values of approximately 270–556 nM).[1][2] These characteristics contribute to its potent anti-proliferative activity in various cancer cell lines.[1][2][3]
These application notes provide protocols for treating cancer cell lines with this compound and assessing its effects on cell viability, apoptosis, and protein expression.
Mechanism of Action
As a selective RAR agonist, this compound mimics the action of all-trans retinoic acid (ATRA), the natural ligand for RARs. The binding of this compound to RARs, which are ligand-dependent transcription factors, initiates a signaling cascade.[5][6] RARs form heterodimers with RXRs, and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5][7] This binding modulates the transcription of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis, ultimately leading to an inhibition of cancer cell growth.[5][7][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| UMSCC-22B | Oral Squamous Carcinoma | IC50 | 0.22 ± 0.1 nM | [1][2] |
| SKOV-3 | Ovarian Cancer | % Growth Inhibition (2.5 µM) | 51% | [3] |
| SKOV-3 | Ovarian Cancer | % Growth Inhibition (5 µM) | 53% | [3] |
| SKOV-3 | Ovarian Cancer | % Growth Inhibition (10 µM) | 68% | [3] |
| 2774 | Ovarian Cancer | % Growth Inhibition (10 µM) | 46% | [3] |
Table 2: this compound Receptor Binding Affinity
| Receptor | Kd (nM) | Reference |
| RARs | ~1-4 | [1][2] |
| RXRs | ~270-556 | [1][2] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for the culture and treatment of cancer cell lines. Specific cell lines may require optimized conditions.
Materials:
-
Cancer cell line of interest (e.g., SKOV-3, UMSCC-22B)
-
Complete growth medium (specific to the cell line)
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with the appropriate complete growth medium in a humidified incubator.
-
Passage the cells when they reach 70-90% confluency.
-
For experiments, seed the cells into multi-well plates (e.g., 96-well for viability, 6-well for protein extraction) at a predetermined density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours, or 7 days for growth inhibition studies).[3]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.[9][10]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9][10]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins following this compound treatment.
Materials:
-
Treated and control cells in 6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins involved in apoptosis or cell cycle)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel retinoic acid receptor-selective retinoid, this compound, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoids and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 8. Antioxidants and Therapeutic Targets in Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. origene.com [origene.com]
Application Notes and Protocols for ALRT1550 in Retinoid Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALRT1550 is a synthetic retinoid characterized as a potent and highly selective agonist for Retinoic Acid Receptors (RARs). Its selectivity for RARs over Retinoid X Receptors (RXRs) makes it a valuable tool for dissecting the specific roles of RAR-mediated signaling pathways in various biological processes, including cell proliferation, differentiation, and apoptosis. These application notes provide detailed information and protocols for utilizing this compound to investigate retinoid signaling.
Mechanism of Action
Retinoid signaling is initiated by the binding of an active retinoid, such as all-trans retinoic acid (ATRA), to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to a cellular response.
This compound functions as a potent activator of this pathway by selectively binding to the RAR subunit of the RAR/RXR heterodimer. This high affinity and selectivity allow researchers to specifically probe the downstream effects of RAR activation, minimizing the confounding effects that might arise from the activation of RXR-dependent signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |
| RARs | ~1 - 4 | [1] |
| RXRs | ~270 - 556 | [1] |
Table 2: In Vitro Cellular Potency of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| UMSCC-22B (Oral Squamous Carcinoma) | Proliferation Inhibition | 0.22 ± 0.1 | [1] |
| SKOV-3 (Ovarian Cancer) | Growth Inhibition (at 2.5 µM) | 51% inhibition |
Signaling Pathway Diagram
Caption: Retinoid signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Target cancer cell line (e.g., UMSCC-22B, SKOV-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Retinoic Acid Receptor (RAR) Binding Assay (Radioligand Competition)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for RARs.
Materials:
-
Source of RARs (e.g., nuclear extracts from cells overexpressing a specific RAR subtype, or purified recombinant RAR protein).
-
Radiolabeled retinoic acid (e.g., [³H]-all-trans retinoic acid).
-
This compound stock solution.
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the RAR source, a fixed concentration of the radiolabeled retinoic acid (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Include a control for total binding (no unlabeled ligand) and a control for non-specific binding (a high concentration of unlabeled all-trans retinoic acid).
-
-
Incubation:
-
Incubate the reaction tubes at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
-
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects.
References
Troubleshooting & Optimization
ALRT1550 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges with ALRT1550 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on protocols for related retinoic acid receptor agonists, organic solvents are recommended for preparing stock solutions of this compound. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and ethanol. A publication has reported using a mixture of 10% DMSO and 90% ethanol for in vitro studies with LGD-1550 (a synonym for this compound).[1] For similar compounds like retinoic acid, solubility in DMSO is reported to be around 20 mg/mL and in ethanol around 0.5 mg/mL.[2][3]
Q3: How should I prepare a working solution of this compound for cell culture experiments?
A3: To prepare a working solution for cell culture, a high-concentration stock solution in an organic solvent like DMSO should first be prepared. This stock solution can then be serially diluted into your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[4] Always add the stock solution to the medium with vigorous mixing to facilitate dispersion and minimize precipitation.
Q4: My this compound precipitated when I added it to my aqueous buffer/medium. What should I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the solvent concentration (with caution): If your experimental system can tolerate a slightly higher concentration of the organic solvent, you can try increasing it, but be mindful of potential cytotoxic effects.
-
Use a formulation approach: For in vivo or some in vitro applications, co-solvents and surfactants can be used. A formulation for a related compound involves preparing a stock in DMSO, followed by dilution in a vehicle containing PEG300 and Tween80.
-
Sonication: Briefly sonicating the final solution may help to redissolve small amounts of precipitate.
-
Prepare fresh solutions: Aqueous solutions of similar compounds are known to be unstable.[2] It is recommended to prepare the final working solution fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution of stock solution | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration of this compound.- Ensure the stock solution is added to the aqueous medium slowly and with constant vortexing.- Warm the aqueous medium to 37°C before adding the stock solution. |
| Inconsistent experimental results | - Degradation of this compound in aqueous solution.- Precipitation of the compound, leading to a lower effective concentration. | - Prepare fresh working solutions for each experiment from a frozen stock.- Centrifuge your working solution before use and measure the concentration of the supernatant to confirm the soluble concentration. |
| Cell toxicity observed at expected non-toxic concentrations | The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high. | - Ensure the final concentration of the organic solvent is at a level tolerated by your cell line (typically ≤ 0.1% v/v).- Perform a vehicle control experiment with the same concentration of the solvent to assess its effect on your cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) or ethanol.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: In a fume hood, add the appropriate volume of the chosen solvent to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration.
-
Mixing: During each dilution step, add the this compound solution to the medium with gentle but thorough mixing to ensure homogeneity and minimize precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound.
Data Presentation
Table 1: Solubility of a Structurally Related Compound (all-trans-Retinoic Acid) in Common Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~20 mg/mL | [2][3] |
| Ethanol | ~0.5 mg/mL | [2][3] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [2][3] |
| Water | Practically Insoluble |
Note: This data is for a related compound and should be used as a guideline. The actual solubility of this compound may vary.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Optimizing ALRT1550 Concentration for Cell Viability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ALRT1550 in cell viability experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data on this compound's activity, all presented in a clear and accessible format to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective retinoid that acts as a retinoic acid receptor (RAR) agonist.[1][2] Its primary mechanism of action involves binding to RARs with high affinity, forming a heterodimer with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[3] this compound shows significantly higher affinity for RARs (Kd values of approximately 1-4 nM) compared to RXRs (Kd values of approximately 270-556 nM), making it a highly RAR-selective agonist.[1]
Q2: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line. For instance, in UMSCC-22B human oral squamous carcinoma cells, this compound has an IC50 value of 0.22 nM.[1][2] In ovarian cancer cell lines, growth inhibition has been observed at concentrations ranging from 2.5 to 10 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound for cell culture experiments?
For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions to minimize the final DMSO concentration in the cell culture medium (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium.
Q4: Can this compound be used in combination with other agents?
Yes, studies have shown that this compound can act synergistically or additively with other agents. For example, in combination with interferon-gamma (IFN-γ), this compound has demonstrated enhanced growth inhibitory effects in ovarian cancer cell lines.[4] Combining this compound with other therapeutic agents may allow for lower effective doses, potentially reducing side effects.[4]
Data Presentation: this compound Efficacy in Cancer Cell Lines
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Value of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| UMSCC-22B | Oral Squamous Carcinoma | 0.22 ± 0.1 (SE) nM | [1] |
Table 2: Growth Inhibition by this compound in Ovarian Cancer Cell Lines
| Cell Line | Concentration | % Growth Inhibition | Reference |
| SKOV-3 | 2.5 µM | 51% | [4] |
| 5 µM | 53% | [4] | |
| 10 µM | 68% | [4] | |
| 2774 | 10 µM | 46% | [4] |
Table 3: Combined Effect of this compound and Interferon-gamma (IFN-γ) on Ovarian Cancer Cell Lines
| Cell Line | This compound Concentration | IFN-γ Concentration | % Growth Inhibition | Reference |
| SKOV-3 | 5 µM | 500 U/ml | 81% | [4] |
| 2774 | 5 µM | 1000 U/ml | 69% | [4] |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol outlines the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored in the dark at 4°C)
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability in Control Wells | Cell seeding density is too low or too high. | Optimize cell seeding density for your specific cell line. |
| Cells are unhealthy or have been passaged too many times. | Use cells at a low passage number and ensure they are in the logarithmic growth phase. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly check for and test for contamination. Maintain aseptic techniques. | |
| Inconsistent or High Variability in Results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| This compound precipitation. | Ensure the stock solution is fully dissolved before use. The final DMSO concentration in the media should be kept low (<0.1%). Visually inspect the media for any precipitate after adding this compound. | |
| Incomplete formazan dissolution. | Ensure complete removal of the MTT-containing medium before adding DMSO. Increase the shaking time or gently pipette up and down to fully dissolve the formazan crystals. | |
| Unexpectedly High Cell Viability at High this compound Concentrations | This compound may have cytostatic rather than cytotoxic effects at certain concentrations. | Consider using a different assay that measures cell proliferation (e.g., BrdU incorporation) or a cytotoxicity assay (e.g., LDH release) to complement the MTT assay. |
| The chosen concentration range is not high enough to induce significant cell death. | Perform a wider dose-response curve to identify the optimal concentration range. | |
| This compound appears inactive | Degradation of this compound. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage. |
| Cell line is resistant to this compound. | Verify the expression of RARs in your cell line. Consider using a different cell line or a combination therapy approach. |
Visualizations
Signaling Pathway of this compound
Caption: this compound selectively binds to RAR, leading to gene transcription regulation.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment using an MTT assay.
Troubleshooting Logic for this compound Experiments
Caption: A decision tree to troubleshoot common issues in this compound cell viability assays.
References
- 1. A novel retinoic acid receptor-selective retinoid, this compound, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ [mdpi.com]
- 4. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing ALRT1550 degradation in experiments
Welcome to the technical support center for ALRT1550. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: Most kinase inhibitors are soluble in organic solvents like DMSO.[1] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.[1] This minimizes the volume of solvent added to your cell culture, which can have cytotoxic effects.[1] Store these stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: How stable is this compound in cell culture media?
A2: The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary significantly.[1] Factors that influence stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration.[1] Some compounds may be stable for days, while others can degrade within hours.[1] It is crucial to determine the stability of this compound under your specific experimental conditions.
Q3: What are the common indicators of this compound degradation?
A3: A primary sign of instability is a loss of biological activity over time, such as a reduced effect on its target pathway.[1] Other indicators can include a visible change in the color of the media or the appearance of precipitate.
Q4: What are the likely degradation pathways for a small molecule like this compound?
A4: Common chemical degradation pathways for small molecules include hydrolysis and oxidation.[2] Hydrolysis is a reaction with water that can cleave susceptible functional groups like esters and amides.[2] Oxidation can also occur, and this process can often be mitigated by storing the compound in the absence of light and oxygen.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in a time-dependent manner | Degradation of the compound in the experimental media. | 1. Perform a stability test of this compound in your specific cell culture media (see Protocol 1). 2. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 3. Reduce the duration of the experiment if possible. |
| High cellular toxicity observed at effective concentrations | 1. Off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. | 1. Use the lowest effective concentration of this compound.[1] 2. Ensure the final concentration of the solvent in the culture media is not toxic to the cells (typically ≤ 0.5% for DMSO).[3] 3. Compare the observed phenotype with that of other known inhibitors of the same target.[1] |
| Inconsistent results between experiments | 1. Inconsistent this compound concentration due to degradation or precipitation. 2. Variability in cell culture conditions. | 1. Ensure complete solubilization of this compound in the stock solution and final media. 2. Always use freshly prepared dilutions. 3. Standardize cell seeding density and treatment duration. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol allows you to determine the stability of this compound under your specific experimental conditions.
Methodology:
-
Prepare Media: Spike your standard cell culture media with this compound at the final concentration used in your experiments. Also, prepare a control sample of this compound in a stable solvent like DMSO at the same concentration.[1]
-
Time Zero Sample: Immediately after adding this compound to the media, take an aliquot (e.g., 100 µL) and store it at -80°C. This will serve as your time zero (T=0) reference.[1]
-
Incubation: Place the remaining media with this compound in a 37°C incubator with 5% CO2 for the duration of your typical experiment (e.g., 24, 48, 72 hours).[1]
-
Time-Point Collection: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect additional aliquots and store them at -80°C.
-
Analysis: Analyze the concentration of intact this compound in all aliquots simultaneously using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Data Interpretation: Compare the concentration of this compound at each time point to the T=0 sample to determine the rate of degradation.
Protocol 2: Evaluating this compound Activity on a Downstream Target via Western Blot
This protocol helps to functionally assess the activity of this compound by measuring the phosphorylation of a known downstream substrate of its target kinase.
Methodology:
-
Cell Seeding: Plate your cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (media with solvent only).[1]
-
Incubation: Incubate the cells with the inhibitor for a predetermined amount of time, which should be optimized for your target and inhibitor.[1]
-
Cell Lysis: After incubation, wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors to extract cellular proteins.[1][4]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated and total forms of the downstream substrate.[1]
-
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the downstream target.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
Caption: Inhibition of a signaling pathway by this compound.
References
Technical Support Center: Troubleshooting ALRT1550 Inconsistent Results
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues that may arise during experiments with ALRT1550, a potent retinoic acid receptor (RAR) agonist. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve sources of inconsistent results in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that acts as a potent agonist for retinoic acid receptors (RARs). RARs are nuclear receptors that function as ligand-activated transcription factors. Upon binding by an agonist like this compound, the RAR forms a heterodimer with a retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the modulation of gene transcription. This signaling pathway is crucial for various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: We are observing high variability in our IC50 values for this compound in our cell proliferation assays. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[1] Key areas to investigate include:
-
Cell Handling and Seeding: Inconsistent cell numbers seeded across wells is a major source of variability.[1][2] Ensure your cell suspension is homogenous and that you use proper pipetting techniques.
-
Compound Stability and Handling: this compound, like many retinoids, may be sensitive to light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment and minimize exposure to light.
-
Cell Health and Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered drug sensitivity.[2] It is recommended to use cells within a consistent and low passage range.
-
Assay Reagent Variability: Ensure all assay reagents are within their expiration dates and have been stored correctly.
Troubleshooting Guide: Cell Proliferation Assay (MTT-based)
This guide addresses common problems encountered during a typical MTT-based cell proliferation assay with this compound.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell settling. Use a multichannel pipette for seeding and ensure it is properly calibrated.[3] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter media concentration and affect cell growth.[1][4] Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[1][4] |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step. |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization by gently pipetting up and down. Cell clumps will lead to uneven seeding. |
Issue 2: Inconsistent or Unexpected IC50 Values
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect Drug Concentration | Verify the initial concentration of your this compound stock solution. Ensure accurate serial dilutions. |
| Variable Incubation Times | Use a consistent incubation time for all experiments. For endpoint assays like MTT, ensure the time between adding the reagent and reading the plate is the same for all plates.[1] |
| Cell Line Instability | Use cells from a consistent, low-passage number stock. Perform routine checks for mycoplasma contamination, which can alter cell behavior and drug response.[5] |
| Interference with MTT Assay | Some compounds can interfere with the reduction of MTT to formazan. To check for this, run a cell-free control with this compound at the highest concentration used in your assay. |
Table 1: Example of Inconsistent vs. Consistent this compound IC50 Data in MCF-7 Cells
| Experiment | Inconsistent Results (IC50 in nM) | Consistent Results (IC50 in nM) |
| 1 | 15.2 | 22.5 |
| 2 | 45.8 | 24.1 |
| 3 | 8.9 | 23.3 |
| Mean | 23.3 | 23.3 |
| Std. Dev. | 19.4 | 0.8 |
Experimental Protocols
Key Experiment: this compound Cell Proliferation Assay (MTT-based)
This protocol describes a typical MTT assay to determine the IC50 value of this compound in a cancer cell line such as MCF-7.
Materials:
-
This compound
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Dilute the cell suspension to a seeding density of 5,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: ALRT1550 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of ALRT1550 in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
A common set of questions and answers are provided below to address initial queries regarding the handling and administration of this compound.
| Question | Answer |
| What is the recommended solvent for this compound? | This compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For in vivo studies, it is crucial to prepare a stock solution in DMSO and then dilute it to the final working concentration with a suitable vehicle that is well-tolerated by the animals. |
| What is a suitable final vehicle for subcutaneous injection? | A common practice for hydrophobic compounds like this compound is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute this with a carrier oil (e.g., corn oil, sesame oil) or an aqueous solution containing a solubilizing agent (e.g., Tween 80, PEG400) to minimize precipitation and irritation at the injection site. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity. |
| What are the recommended storage conditions for this compound? | For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The product should be kept dry and in the dark[1]. |
| What is the mechanism of action of this compound? | This compound is a retinoic acid receptor (RAR) agonist[1]. It selectively binds to retinoic acid receptors (RARs), which are nuclear receptors that act as transcription factors to regulate gene expression. This regulation controls cellular processes such as proliferation, differentiation, and apoptosis[2][3][4][5]. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the subcutaneous administration of this compound in animal studies.
Issue 1: Leakage of the injected substance from the injection site.
| Potential Cause | Recommended Solution |
| Improper injection technique | Ensure the needle is fully inserted into the subcutaneous space before depressing the plunger. After injection, wait a few seconds before withdrawing the needle to allow the solution to disperse within the tissue. Gently pinch the skin at the injection site after withdrawing the needle to help close the puncture tract[6]. |
| Incorrect needle withdrawal | Withdraw the needle at the same angle it was inserted to minimize the size of the puncture hole[6]. |
| Excessive injection volume | For mice, the recommended maximum volume for a single subcutaneous injection site is typically 5 ml/kg[7]. If a larger volume is required, consider using multiple injection sites. |
| High viscosity of the formulation | If the formulation is highly viscous, warm it to room temperature before injection to reduce its viscosity[6]. Use a slightly larger gauge needle if necessary, while still being appropriate for the animal's size. |
Issue 2: Bleeding or bruising at the injection site.
| Potential Cause | Recommended Solution |
| Puncture of a blood vessel | This can happen occasionally. If you aspirate and see blood in the syringe hub, withdraw the needle and choose a new injection site with a fresh needle and syringe[7]. |
| Minor capillary bleeding | After withdrawing the needle, apply gentle pressure to the injection site with a sterile gauze pad until the bleeding stops[7]. |
| Bruising due to handling | Handle the animal gently and avoid pinching the skin too tightly during the injection procedure[7]. |
Issue 3: Animal discomfort or adverse reaction post-injection.
| Potential Cause | Recommended Solution |
| Irritation from the vehicle | The concentration of DMSO or other organic solvents should be minimized in the final formulation. Conduct a small pilot study to assess the tolerability of the chosen vehicle. |
| Precipitation of the compound | Due to its hydrophobic nature, this compound may precipitate out of solution when it comes into contact with the aqueous environment of the subcutaneous tissue, which can cause irritation and affect absorption. Ensure the formulation is optimized for solubility and stability. Using co-solvents or formulating as an emulsion or suspension can help[8][9]. |
| Injection of cold solution | Warm the injection solution to room temperature before administration to reduce discomfort for the animal[7]. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution. The concentration of the stock solution will depend on the final desired dose and the maximum tolerable volume of DMSO for the animal.
-
Vehicle Preparation: Prepare the final injection vehicle. A common vehicle for hydrophobic compounds is a mixture of DMSO and a carrier oil (e.g., corn oil). For example, a 10% DMSO in corn oil vehicle can be prepared by mixing one part DMSO with nine parts sterile corn oil.
-
Final Formulation: On the day of injection, dilute the this compound stock solution with the prepared vehicle to the final desired concentration. Ensure the solution is thoroughly mixed and visually inspected for any precipitation.
-
Warming: Gently warm the final formulation to room temperature before administration.
Protocol 2: Subcutaneous Injection in Mice
-
Animal Restraint: Properly restrain the mouse to ensure its safety and to allow for accurate injection. This can be done manually or with a restraint device.
-
Injection Site Selection: The loose skin over the back, between the shoulders (scruff), is a common site for subcutaneous injections in mice[6][10].
-
Skin Preparation: If required by institutional guidelines, wipe the injection site with 70% alcohol and allow it to dry.
-
"Tenting" the Skin: Gently lift a fold of skin to create a "tent."
-
Needle Insertion: Insert a sterile needle (typically 25-27 gauge) bevel up into the base of the skin tent at a shallow angle[6][7].
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection[7][10].
-
Injection: Slowly and steadily inject the solution.
-
Needle Withdrawal: After the full dose is administered, wait a few seconds before smoothly withdrawing the needle.
-
Post-Injection Care: Apply gentle pressure to the injection site if there is any minor bleeding. Monitor the animal for any adverse reactions.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound delivery.
References
- 1. medkoo.com [medkoo.com]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
ALRT1550 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ALRT1550, a potent and selective retinoic acid receptor (RAR) agonist. This guide focuses on addressing issues related to cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic retinoid that acts as a selective agonist for retinoic acid receptors (RARs) with high potency.[1][2] Its major biological activity is mediated through the binding to RARs, which are nuclear receptors that function as ligand-activated transcription factors.[2][3] Upon binding, this compound activates RARs, which then form a heterodimer with retinoid X receptors (RXRs). This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivator or corepressor proteins and subsequent modulation of gene transcription.[3][4][5] This regulation of gene expression affects various cellular processes, including proliferation, differentiation, and apoptosis.[4][5]
Q2: Why am I observing high cytotoxicity with this compound at concentrations that are not expected to be toxic?
A2: Several factors could contribute to unexpected levels of cytotoxicity. These include:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Compound Stability: Retinoids, including this compound, can be unstable and susceptible to degradation when exposed to light, air, and high temperatures.[6][7] Improper storage or handling can lead to the formation of byproducts with altered activity.
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. It is important to ensure the final solvent concentration in the culture medium is within a non-toxic range (typically <0.1%).
-
Experimental Conditions: Factors such as extended exposure time, cell seeding density, and the composition of the culture medium can all influence the observed cytotoxicity.
Q3: How does this compound induce cell death at high concentrations?
A3: At high concentrations, this compound, as a potent RAR agonist, can induce apoptosis (programmed cell death).[8] The binding of this compound to RARs, particularly RARγ, can trigger a signaling cascade that leads to apoptosis.[9] This pathway can involve the activation of caspases, which are key executioner proteins in apoptosis. One proposed mechanism for retinoic acid-induced apoptosis involves the upregulation of the TRAIL (TNF-related apoptosis-inducing ligand) and its death receptors. This leads to the activation of caspase-8, which in turn can trigger the mitochondrial apoptosis pathway through the cleavage of BID and subsequent release of cytochrome C.[10]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, particularly concerning cytotoxicity at high concentrations.
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity results between replicates. | Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of the compound. | Ensure a homogeneous cell suspension before and during seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough mixing of this compound in the culture medium before adding it to the cells. |
| Higher than expected cytotoxicity in all treated wells, including low concentrations. | Error in concentration calculation, solvent toxicity, or contamination of cell culture. | Double-check all calculations for dilutions. Prepare a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. Regularly test for mycoplasma and other microbial contamination. |
| Low cytotoxicity even at high concentrations. | Compound degradation, presence of binding proteins in the serum, or incorrect assay choice. | Store this compound protected from light and at the recommended temperature. Be aware that retinoids can bind to proteins like albumin in fetal bovine serum (FBS), which can reduce their bioavailability.[11] Consider reducing the serum concentration or using a serum-free medium if appropriate for your cell line. Ensure the chosen viability assay is suitable for your experimental endpoint. |
| Precipitation of the compound in the culture medium. | The concentration of this compound exceeds its solubility in the culture medium. | Prepare fresh dilutions of the compound for each experiment. If precipitation is observed, consider using a lower concentration range or a different solvent system (while ensuring solvent compatibility with your cells). |
Data Presentation
The following tables summarize the growth inhibitory effects of this compound on different cancer cell lines as reported in the literature.
Table 1: Growth Inhibition of Ovarian Cancer Cell Lines by this compound
| Cell Line | Concentration (µM) | Growth Inhibition (%) |
| SKOV-3 | 2.5 | 51 |
| 5.0 | 53 | |
| 10.0 | 68 | |
| 2774 | 10.0 | 46 |
| Data from a 7-day exposure study.[2] |
Table 2: Anti-proliferative Activity of this compound in Squamous Carcinoma Cells
| Cell Line | IC50 (nM) |
| UMSCC-22B | 0.22 |
| IC50 value represents the concentration at which 50% of cell proliferation is inhibited.[1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control and a media-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for this compound cytotoxicity experiments.
References
- 1. A novel retinoic acid receptor-selective retinoid, this compound, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 6. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retinoid receptors: pathways of proliferation inhibition and apoptosis induction in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by retinoids and retinoic acid receptor gamma-selective compounds in mouse thymocytes through a novel apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
ALRT1550 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of ALRT1550.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C.[1] Following this recommendation should ensure a shelf life of over two years.[1] It is also advised to store the product in a dry and dark environment.[1]
Q2: How should I store this compound for short-term use?
For short-term storage, such as for days or weeks, this compound can be stored at 0 - 4°C in a dry and dark place.[1]
Q3: Is this compound stable during shipping?
Yes, this compound is considered stable enough for a few weeks to withstand standard shipping times, including time spent in customs.[1] It is shipped as a non-hazardous chemical at ambient temperature.[1]
Q4: In what solvent can I dissolve this compound?
This compound is soluble in DMSO.[1] This is the recommended solvent for creating stock solutions.[1]
Q5: What is the expected shelf life of this compound?
When stored properly under the recommended long-term conditions (-20°C), this compound has a shelf life of more than two years.[1]
Troubleshooting Guide
Issue: I am observing unexpected results or a decrease in the activity of this compound in my experiments.
This could be related to the stability and handling of the compound. Please review the following potential causes and solutions.
Data Presentation: Storage Conditions Summary
| Storage Type | Temperature | Conditions | Expected Shelf Life |
| Short-term | 0 - 4°C | Dry and dark | Days to weeks |
| Long-term | -20°C | Dry and dark | > 2 years |
| Shipping | Ambient | Non-hazardous chemical | Stable for a few weeks |
Experimental Protocols
While specific experimental protocols for stability testing of this compound are not publicly available, a general approach based on industry standards would involve the following:
Protocol: Preparation of this compound Stock Solution
-
Reagent Preparation : Bring the vial of this compound and a bottle of anhydrous DMSO to room temperature.
-
Dissolution : Under sterile conditions, add the appropriate volume of DMSO to the this compound vial to achieve the desired stock solution concentration.
-
Solubilization : Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting : Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage : Store the aliquots at -20°C for long-term use. For immediate use, they can be kept at 4°C for a short period.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Troubleshooting guide for this compound stability issues.
References
Technical Support Center: Overcoming Resistance to ALRT1550 in Cancer Cells
Welcome to the technical support center for ALRT1550, a potent retinoic acid receptor (RAR) selective retinoid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential mechanisms of resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic retinoid that acts as a selective agonist for retinoic acid receptors (RARs).[1] Upon binding to RARs, which are ligand-dependent transcription factors, this compound can induce a cascade of molecular events that regulate cell proliferation, differentiation, and apoptosis in cancer cells.[2][3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to RAR agonists like this compound can arise through several mechanisms. The most commonly observed mechanisms include:
-
Downregulation or silencing of Retinoic Acid Receptor Beta (RARβ): Loss of RARβ expression is a frequent event in carcinogenesis and is strongly associated with resistance to retinoids.[3][5] This can occur through epigenetic mechanisms such as promoter methylation.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Altered Drug Metabolism: Increased metabolic inactivation of retinoids by cytochrome P450 enzymes, particularly CYP26A1, can lead to lower intracellular drug levels and reduced activity.[8]
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that counteract the apoptotic or differentiation-inducing effects of this compound. For example, activation of the PPARβ/δ pathway has been implicated in resistance to retinoic acid.[9]
-
Mutations in the Target Receptor: While less common for RARs in solid tumors compared to hematological malignancies, mutations in the ligand-binding domain of the receptor could potentially alter drug binding and efficacy.[10]
Troubleshooting Guides
Problem 1: Decreased Cell Growth Inhibition by this compound
If you observe a decrease in the growth-inhibitory effect of this compound over time, or if your cell line of interest appears intrinsically resistant, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
| Potential Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| Downregulation of RARβ expression | 1. Quantitative Real-Time PCR (qRT-PCR): Measure RARβ mRNA levels in your resistant cells compared to a sensitive control cell line. 2. Western Blot: Analyze RARβ protein expression levels. 3. Immunohistochemistry (IHC) / Immunofluorescence (IF): Visualize RARβ expression and localization within the cells. | Lower or absent RARβ mRNA and protein expression in resistant cells compared to sensitive cells. |
| Increased drug efflux | 1. Rhodamine 123 Efflux Assay: Measure the activity of ABC transporters like P-glycoprotein. 2. ATPase Assay: Quantify the ATP hydrolysis activity of specific ABC transporters in the presence of this compound. 3. Western Blot: Determine the expression levels of P-glycoprotein (MDR1) and BCRP. | Increased efflux of Rhodamine 123, higher ATPase activity, and/or elevated protein levels of MDR1/BCRP in resistant cells. |
| Enhanced this compound metabolism | 1. qRT-PCR: Measure the mRNA expression of CYP26A1. 2. Enzyme Activity Assay: Use a specific substrate to measure the metabolic activity of CYP26A1 in cell lysates. | Increased mRNA expression and/or higher metabolic activity of CYP26A1 in resistant cells. |
| Activation of pro-survival signaling | 1. Western Blot: Analyze the phosphorylation status and total protein levels of key components of pro-survival pathways (e.g., Akt, ERK, PPARβ/δ). | Increased phosphorylation of pro-survival kinases or elevated expression of PPARβ/δ in resistant cells. |
Problem 2: Inconsistent Results in this compound Efficacy Studies
Inconsistent results can be frustrating. Here are some factors to consider:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authentic and have not been in continuous culture for an excessive number of passages, which can lead to genetic drift and altered phenotypes.
-
Reagent Quality: Verify the concentration and stability of your this compound stock solution.
-
Experimental Conditions: Maintain consistency in cell seeding density, treatment duration, and media components.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to retinoid resistance. While specific IC50 values for this compound-resistant cell lines are not widely available, the data for All-trans Retinoic Acid (ATRA) can provide a useful reference point.
Table 1: Growth Inhibition by this compound in an ATRA-Resistant Ovarian Cancer Cell Line
| Cell Line | Drug | Concentration (µM) | % Growth Inhibition | Citation |
| SKOV-3 (ATRA-resistant) | This compound | 2.5 | 51% | [1] |
| 5.0 | 53% | [1] | ||
| 10.0 | 68% | [1] | ||
| 2774 | This compound | 10.0 | 46% | [1] |
Table 2: Illustrative IC50 Values for ATRA in Sensitive vs. Resistant AML Cell Lines
This table provides an example of the magnitude of change in IC50 values that might be observed in resistant cells. These are not specific to this compound.
| Cell Line | MLL Fusion Status | ATRA IC50 (µM) | Citation |
| THP-1 | MLL-AF9 | ~1 | [11] |
| MOLM-13 | MLL-AF9 | ~1 | [11] |
| KOCL-48 | MLL-AF4 | >10 | [11] |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for RARβ Expression
Objective: To quantify the mRNA expression level of RARβ.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for RARβ and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers for RARβ and the housekeeping gene, and the qPCR master mix.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in RARβ expression in resistant cells compared to sensitive cells.[6]
Western Blot for RARβ and ABC Transporter Expression
Objective: To detect and quantify the protein levels of RARβ, P-glycoprotein (MDR1), and BCRP.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RARβ, MDR1, BCRP, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to the loading control.[12]
Rhodamine 123 Efflux Assay for ABC Transporter Activity
Objective: To functionally assess the activity of P-glycoprotein (MDR1) and other ABC transporters.
Materials:
-
Rhodamine 123 (fluorescent substrate)
-
Efflux buffer (e.g., phenol red-free medium)
-
Inhibitor of ABC transporters (e.g., verapamil, vinblastine) as a positive control
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in efflux buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123 to allow for intracellular accumulation.
-
Efflux: Wash the cells to remove extracellular dye and resuspend them in fresh, warm efflux buffer to allow for efflux to occur. For control wells, include an ABC transporter inhibitor during the efflux step.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader. Cells with high ABC transporter activity will show lower fluorescence due to increased efflux of the dye.[13][14]
Visualizations
Signaling Pathway Diagrams
Caption: this compound signaling pathway in a cancer cell.
Caption: Key mechanisms of resistance to this compound.
References
- 1. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 2. 101.200.202.226 [101.200.202.226]
- 3. Tumor-suppressive activity of retinoic acid receptor-β in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of retinoic acid receptor beta induces growth arrest and apoptosis in oral cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic regulation of RARB overcomes the radio-resistance of colorectal carcinoma cells via cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming retinoic acid-resistance of mammary carcinomas by diverting retinoic acid from PPARβ/δ to RAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitivity of MLL-rearranged AML cells to all-trans retinoic acid is associated with the level of H3K4me2 in the RARα promoter region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
ALRT1550 vs. All-trans Retinoic Acid (ATRA): A Comparative Guide on Retinoid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two retinoic acid receptor (RAR) agonists: ALRT1550 and all-trans retinoic acid (ATRA). While both compounds target RARs to exert their effects, emerging data suggests significant differences in their potency and cellular outcomes. This document summarizes key experimental findings on their anti-proliferative, differentiation-inducing, and apoptotic activities, and provides detailed protocols for the cited experiments.
Executive Summary
This compound is a potent and selective RAR agonist that has demonstrated exceptional anti-proliferative activity in various cancer cell lines.[1] It is reported to be significantly more potent than ATRA in competitive binding and cotransfection assays.[1] ATRA, a well-established therapeutic agent, is known for its ability to induce differentiation and apoptosis, particularly in the context of acute promyelocytic leukemia (APL).[2][3] This guide will delve into the available data to provide a comparative analysis of these two compounds.
Mechanism of Action
Both this compound and ATRA are agonists of retinoic acid receptors (RARs), which are ligand-activated transcription factors. Upon binding, the agonist induces a conformational change in the receptor, leading to the recruitment of coactivators and the dissociation of corepressors. This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately affects various cellular processes, including proliferation, differentiation, and apoptosis.
References
A Comparative Guide to ALRT1550 and Other Retinoic Acid Receptor (RAR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ALRT1550 with other prominent retinoic acid receptor (RAR) agonists. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies. All quantitative data is supported by cited experimental evidence.
Introduction to Retinoic Acid Receptor Agonists
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating cell growth, differentiation, and apoptosis. RAR agonists are compounds that bind to and activate these receptors, making them attractive therapeutic targets for various diseases, particularly cancer. This guide focuses on this compound, a potent and selective RAR agonist, and compares its performance with other well-characterized RAR agonists: TTNPB, AM580, Adapalene, Tazarotene, and Tamibarotene.
Quantitative Comparison of RAR Agonists
The following table summarizes the key quantitative data for this compound and other selected RAR agonists, focusing on their binding affinity, functional potency, and in vivo efficacy.
| Compound | Target | Binding Affinity (Kd/IC50, nM) | Functional Potency (EC50, nM) | In Vivo Efficacy |
| This compound | RAR (selective) | ~1-4 (Kd for RARs) | - | 89% tumor growth inhibition in a mouse xenograft model (75 µg/kg) |
| TTNPB | Pan-RAR | RARα: 5.1, RARβ: 4.5, RARγ: 9.3 (IC50) | RARα: 21, RARβ: 4, RARγ: 2.4 | Effective in various cancer models |
| AM580 | RARα-selective | RARα: 8 (IC50) | RARα: 0.36, RARβ: 24.6, RARγ: 27.9 | Inhibits tumor growth in mouse mammary tumor models |
| Adapalene | RARβ/γ-selective | - | RARα: 22, RARβ: 2.3, RARγ: 9.3 (AC50) | Induces apoptosis in colorectal cancer cells in vitro |
| Tazarotene | RARβ/γ-selective | Selective for RARβ and RARγ | - | Effective in psoriasis treatment |
| Tamibarotene | RARα/β-selective | High specificity for RARα and RARβ | IC50 < 10 nM for reducing HBeAg and HBsAg in vitro | Efficacious in relapsed/refractory acute promyelocytic leukemia |
Signaling Pathway
The binding of a RAR agonist to the retinoic acid receptor (RAR) initiates a cascade of molecular events that ultimately leads to changes in gene expression, affecting cellular processes like proliferation and differentiation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target RAR subtype (α, β, or γ) are prepared from cultured cells or tissues by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled RAR ligand (e.g., [3H]-all-trans retinoic acid), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) of the test compound is determined. The IC50 value is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or JEG-3) is cultured and transiently transfected with two plasmids: one expressing the full-length RAR subtype of interest and another containing a luciferase reporter gene under the control of a RAR-responsive promoter (containing RAREs).
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compound (RAR agonist).
-
Cell Lysis: Following an incubation period (e.g., 24-48 hours), the cells are lysed to release the cellular contents, including the luciferase enzyme.
-
Luciferase Activity Measurement: The luciferase substrate (luciferin) and necessary co-factors (ATP, Mg2+) are added to the cell lysate. The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration) to account for variations in transfection efficiency and cell number. The data are then plotted to generate a dose-response curve, from which the half-maximal effective concentration (EC50) is determined. The EC50 represents the concentration of the agonist that produces 50% of the maximal response.
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Culture and Implantation: Human cancer cells (e.g., UMSCC-22B for oral squamous carcinoma) are cultured in vitro and then implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Measurement: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage) and at various doses and schedules. The control group receives the vehicle alone.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group. Histological and molecular analyses of the tumor tissues can also be performed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel RAR agonist like this compound.
Conclusion
This compound demonstrates high potency as a selective RAR agonist with significant anti-proliferative activity in vitro and robust tumor growth inhibition in vivo. This guide provides a comparative framework for evaluating this compound alongside other RAR agonists. The choice of a specific agonist for research or therapeutic development will depend on the desired selectivity profile, potency, and pharmacokinetic properties for the intended application. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further investigation and drug development efforts in this promising area of research.
Validating ALRT1550 Binding Specificity to Retinoic Acid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ALRT1550's binding specificity to Retinoic Acid Receptors (RARs) against other RAR modulators. The information is supported by experimental data and detailed protocols to assist in the validation and assessment of this compound in your research.
Introduction to this compound and RARs
This compound is a potent and selective synthetic retinoid designed to target Retinoic Acid Receptors (RARs).[1][2] RARs are ligand-activated transcription factors that play a crucial role in cell growth, differentiation, and apoptosis.[3] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each encoded by a distinct gene.[3] Ligands that selectively target these subtypes are valuable tools for dissecting the specific biological roles of each receptor and for developing targeted therapeutics with improved efficacy and reduced side effects. This guide focuses on the validation of this compound's binding specificity to these RAR subtypes in comparison to other well-characterized RAR agonists.
Comparative Binding Affinity of RAR Ligands
The following tables summarize the binding affinities (Kd/Ki/EC50) of this compound and other relevant RAR agonists for the three RAR subtypes. This data is essential for understanding the selectivity profile of each compound.
Table 1: Binding Affinity (Kd/Ki in nM) of Selected Ligands for RAR Subtypes
| Compound | RARα | RARβ | RARγ | Selectivity |
| This compound | 1-4 (overall RARs) | 1-4 (overall RARs) | 1-4 (overall RARs) | RAR Selective |
| 9-cis-Retinoic Acid | ~14 | ~14 | ~14 | Pan-Agonist |
| Am580 | 0.36 (EC50) | 24.6 (EC50) | 27.9 (EC50) | RARα Selective |
| CD564 | Data Not Available | Data Not Available | 3 | RARβ/γ Selective |
Note: Specific Kd/Ki values for this compound and CD495 for each individual RAR subtype were not publicly available at the time of this publication. The provided range for this compound is for RARs collectively.
Experimental Protocols
To validate the binding specificity of this compound, two key experiments are recommended: a competitive radioligand binding assay and a transactivation assay.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for each RAR subtype.
Materials:
-
Full-length human RARα, RARβ, and RARγ proteins
-
[³H]-all-trans-retinoic acid (ATRA) or another suitable radioligand
-
Test compound (this compound) and competitor compounds
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Incubation: In a 96-well plate, combine the RAR protein, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound (this compound).
-
Equilibration: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Transactivation Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.
Objective: To determine the concentration at which this compound elicits a half-maximal response (EC50) for each RAR subtype.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vectors for full-length human RARα, RARβ, and RARγ
-
Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE)
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compound (this compound) and control compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the RAR expression vector and the RARE-luciferase reporter plasmid.
-
Treatment: After an appropriate incubation period (e.g., 24 hours), treat the transfected cells with varying concentrations of the test compound (this compound).
-
Incubation: Incubate the cells with the compound for a period sufficient to allow for gene expression (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luciferase activity against the logarithm of the compound concentration. The EC50 value is determined by non-linear regression analysis of the dose-response curve.
References
ALRT1550: A Retinoid-Based Approach to Cancer Therapy vs. Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug ALRT1550 and standard chemotherapy, focusing on their distinct mechanisms of action and therapeutic rationales. Due to a lack of publicly available clinical trial data comparing this compound's efficacy directly with standard chemotherapy, this guide will focus on a comparison of their underlying biological principles, supported by the available preclinical information on this compound.
Introduction to this compound
This compound is a synthetic retinoid, specifically a potent and selective agonist of the Retinoic Acid Receptor (RAR).[1] Retinoids, which are derivatives of vitamin A, play a crucial role in regulating cellular processes such as differentiation, proliferation, and apoptosis.[1][2] The therapeutic strategy behind this compound is to leverage these natural regulatory pathways to induce anti-tumor effects. An early publication from 1998 indicated that this compound was a potent antiproliferative agent and was undergoing Phase I/II clinical trials for "acute chemotherapy".[2] However, a comprehensive review of subsequent literature and clinical trial databases does not yield further information on its clinical development or specific cancer indications, suggesting its development may have been discontinued or its designation changed.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and standard chemotherapy lies in their approach to eliminating cancer cells.
This compound: Targeted Cellular Reprogramming
As a retinoic acid receptor agonist, this compound functions by binding to and activating RARs within the cell nucleus. This activation triggers a cascade of gene transcription that can lead to:
-
Cellular Differentiation: Forcing cancer cells to mature into non-cancerous, specialized cells, thereby halting their uncontrolled division.
-
Inhibition of Proliferation: Activating genes that arrest the cell cycle.
-
Induction of Apoptosis: Triggering programmed cell death in malignant cells.
This targeted approach aims to restore normal cellular behavior rather than outright killing the cells through cytotoxicity.
Standard Chemotherapy: Systemic Cytotoxicity
Standard chemotherapy encompasses a broad range of drugs that primarily target rapidly dividing cells. Their mechanisms are generally cytotoxic and include:
-
DNA Damage: Drugs like alkylating agents and platinum-based compounds directly damage the DNA of cancer cells, leading to cell death.
-
Inhibition of DNA Synthesis: Antimetabolites interfere with the production of DNA and RNA.
-
Disruption of Mitosis: Mitotic inhibitors prevent cancer cells from successfully dividing.
While effective, this lack of specificity for cancer cells often results in damage to other rapidly dividing healthy cells, such as those in the bone marrow, hair follicles, and gastrointestinal tract, leading to common chemotherapy-related side effects.
Signaling Pathway of this compound (Retinoic Acid Receptor Pathway)
The following diagram illustrates the generalized signaling pathway for a retinoic acid receptor agonist like this compound.
Caption: this compound binds to RAR, leading to gene transcription and anti-cancer effects.
Hypothetical Experimental Protocols
Given the absence of specific published studies on this compound, the following are generalized, hypothetical protocols for evaluating the efficacy of a novel RAR agonist compared to standard chemotherapy in a preclinical setting.
Experiment 1: In Vitro Cytotoxicity and Antiproliferative Assay
-
Objective: To compare the direct cytotoxic and antiproliferative effects of this compound and a standard chemotherapeutic agent (e.g., cisplatin) on a relevant cancer cell line (e.g., cervical cancer cells, based on early preclinical data for this compound).
-
Methodology:
-
Cell Culture: Human cervical cancer cells (e.g., HeLa) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or cisplatin for 72 hours. A vehicle control (DMSO for this compound) and a media-only control are included.
-
MTT Assay: After incubation, an MTT solution is added to each well. The resulting formazan crystals are dissolved, and the absorbance is measured at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for both compounds is calculated to determine their relative potency in inhibiting cell proliferation.
-
Experiment 2: Cell Differentiation Assay
-
Objective: To assess the ability of this compound to induce differentiation in cancer cells, a hallmark of retinoid activity, compared to a standard cytotoxic agent.
-
Methodology:
-
Cell Culture and Treatment: A cancer cell line known to differentiate in response to retinoids (e.g., a leukemia cell line like HL-60) is treated with a clinically relevant concentration of this compound or a standard chemotherapy drug for that cancer type for 96 hours.
-
Differentiation Markers: Cells are harvested and stained for markers of differentiation (e.g., CD11b for myeloid differentiation in leukemia cells) and analyzed by flow cytometry.
-
Morphological Analysis: Cytospin preparations of treated cells are stained with Wright-Giemsa to observe morphological changes indicative of differentiation.
-
Data Analysis: The percentage of cells expressing differentiation markers and the qualitative morphological changes are compared between treatment groups.
-
Data Presentation
Due to the lack of available comparative efficacy data for this compound, a quantitative data table cannot be provided. Should such data become available from future studies, it would be structured as follows:
Table 1: Hypothetical Efficacy Comparison of this compound and Standard Chemotherapy in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Median Survival (Days) |
| Vehicle Control | 0 | 0 | 20 |
| This compound (X mg/kg) | Data Not Available | Data Not Available | Data Not Available |
| Standard Chemotherapy (Y mg/kg) | Data Not Available | Data Not Available | Data Not Available |
Conclusion
This compound represents a targeted therapeutic approach that aims to reprogram cancer cells by activating retinoic acid receptors, thereby inducing differentiation, inhibiting proliferation, and promoting apoptosis. This mechanism is fundamentally different from the systemic cytotoxicity of standard chemotherapy. While early preclinical data showed promise for this compound as an antiproliferative agent, the lack of recent clinical data makes a direct efficacy comparison with current standard-of-care chemotherapy impossible. The information presented in this guide is intended to provide a framework for understanding the distinct biological rationales of these two therapeutic modalities. Further research and publication of clinical trial results would be necessary to definitively assess the comparative efficacy of this compound.
References
ALRT1550: A Highly Selective Retinoic Acid Receptor Agonist with Minimal Cross-Reactivity
For Immediate Release
A comprehensive analysis of the nuclear receptor cross-reactivity profile of ALRT1550, a potent synthetic retinoid, confirms its high selectivity for Retinoic Acid Receptors (RARs) with minimal off-target effects on other major nuclear receptors. This guide provides a detailed comparison of this compound's binding affinities and functional activities, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this compound.
This compound is recognized as one of the most potent RAR-selective retinoids discovered to date, demonstrating 10 to 100 times greater activity in competitive binding and cotransfection assays compared to all-trans retinoic acid (ATRA)[1]. Its primary biological activity is mediated through the RARs, which are critical regulators of cell proliferation and differentiation.
Comparative Binding Affinity of this compound
To ascertain the selectivity of this compound, its binding affinity for RARs was compared against its affinity for Retinoid X Receptors (RXRs), a closely related family of nuclear receptors. The equilibrium dissociation constant (Kd) values, a measure of binding affinity where a lower value indicates a stronger interaction, were determined through competitive radioligand binding assays.
| Nuclear Receptor | This compound Kd (nM) |
| Retinoic Acid Receptors (RARs) | ~1 - 4 |
| Retinoid X Receptors (RXRs) | ~270 - 556 |
Table 1: Binding affinities of this compound for RARs and RXRs.
Functional Selectivity in Cellular Assays
The functional consequence of this selective binding is observed in cellular transactivation assays. These assays measure the ability of a compound to activate a receptor and induce the expression of a reporter gene. Cotransfection assays have shown that this compound is a potent activator of RAR-mediated gene transcription, consistent with its high binding affinity. The significantly weaker binding to other nuclear receptors translates to minimal activation of their respective signaling pathways.
Experimental Protocols
The determination of this compound's cross-reactivity profile relies on two key experimental methodologies: competitive radioligand binding assays and reporter gene transactivation assays.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a specific nuclear receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Workflow Diagram:
References
ALRT1550 vs. Tamibarotene in Acute Promyelocytic Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic retinoids, ALRT1550 and tamibarotene, in the context of acute promyelocytic leukemia (APL). While both compounds are potent retinoic acid receptor (RAR) agonists, the available data for each in APL varies significantly. This document summarizes the existing experimental data, outlines their mechanisms of action, and presents a clear comparison to inform research and development efforts.
Executive Summary
Tamibarotene is a well-characterized synthetic retinoid with a substantial body of preclinical and clinical data supporting its efficacy and safety in the treatment of APL, both in newly diagnosed and relapsed/refractory settings. In contrast, this compound, also a potent RAR agonist, has limited publicly available data, with early-stage clinical development reported in the late 1990s for "acute chemotherapy" but no specific information on its evaluation in APL. Therefore, a direct comparison of their performance in APL is not feasible based on current evidence. This guide will present the comprehensive data available for tamibarotene and the limited information on this compound.
Tamibarotene: An Established RARα Agonist in APL
Tamibarotene (formerly AM80) is a synthetic retinoid that specifically targets the retinoic acid receptor alpha (RARα).[1][2][3] It has demonstrated greater potency and chemical stability compared to all-trans retinoic acid (ATRA), a standard-of-care treatment for APL.[1][2]
Mechanism of Action
In APL, the characteristic t(15;17) chromosomal translocation results in the formation of the PML-RARα fusion protein. This oncoprotein blocks the differentiation of myeloid progenitor cells, leading to the accumulation of promyelocytes. Tamibarotene, by binding to the RARα portion of the fusion protein, helps to overcome this differentiation block, inducing the leukemic cells to mature into granulocytes.[4][5] This mechanism is similar to that of ATRA but tamibarotene exhibits a higher affinity for RARα.
Caption: Signaling pathway of Tamibarotene in APL cells.
Preclinical and Clinical Data
Table 1: Summary of Tamibarotene Clinical Trials in APL
| Trial Phase | Patient Population | Comparator | Key Findings | Reference |
| Phase II | Relapsed/refractory APL after ATRA and ATO | Single-arm | Overall response rate: 64%; Complete molecular response: 21% | [6][7] |
| Phase III (JALSG-APL204) | Newly diagnosed APL (maintenance therapy) | ATRA | 7-year relapse-free survival: 93% with tamibarotene vs. 84% with ATRA. Benefit was more pronounced in high-risk patients (89% vs. 62%). | [8][9] |
-
Relapsed/Refractory APL: A phase II study demonstrated that tamibarotene has activity in APL patients who have relapsed after treatment with both ATRA and arsenic trioxide (ATO).[6][7] The overall response rate was 64%, with a complete molecular response rate of 21%.[6][7]
-
Maintenance Therapy: The JALSG-APL204 randomized controlled trial compared tamibarotene with ATRA as maintenance therapy for newly diagnosed APL.[8][9] After a median follow-up of 7.3 years, the relapse-free survival was significantly higher in the tamibarotene arm (93%) compared to the ATRA arm (84%).[9] The benefit was particularly significant for high-risk patients.[8][9]
Experimental Protocols
JALSG-APL204 Study Design:
Caption: Workflow of the JALSG-APL204 clinical trial.
This compound: A Potent RAR Agonist with Limited Data in APL
This compound, also known as LGD1550, is a synthetic retinoid identified as a potent and selective RAR agonist.[1][10] The available research on this compound dates back to the late 1990s and primarily focuses on its activity in solid tumors.
Mechanism of Action
As a selective RAR agonist, this compound is presumed to act through a similar mechanism to other retinoids, binding to RARs and modulating gene transcription to induce cell differentiation and inhibit proliferation.[1][10] However, its specific effects on the PML-RARα fusion protein in APL have not been documented in publicly available literature.
Preclinical and Clinical Data
Table 2: Summary of this compound Preclinical Data
| Cancer Type | Cell Line | Key Findings | Reference |
| Oral Squamous Carcinoma | UMSCC-22B | Potent inhibitor of in vitro proliferation (IC50 = 0.22 nM). Inhibited tumor growth in xenograft models by up to 89%. | [1][2] |
| Ovarian Cancer | SKOV-3, 2774 | Inhibited cell growth. Showed additive or synergistic effects with IFN-gamma. |
-
Preclinical Studies: this compound demonstrated high potency in inhibiting the proliferation of human oral squamous carcinoma cells in vitro and in vivo.[1][2] It also showed growth inhibitory activity in ovarian cancer cell lines.
-
Clinical Trials: A 1998 publication mentioned that this compound was in Phase I/II clinical trials for "acute chemotherapy".[3] However, no further details on the specific cancer types studied, the trial results, or the current development status of this compound are available in the public domain. There is no evidence to suggest it has been specifically investigated for the treatment of APL.
Comparative Summary
Table 3: Comparison of Tamibarotene and this compound
| Feature | Tamibarotene | This compound |
| Mechanism of Action | Selective RARα agonist; induces differentiation of APL cells. | Selective RAR agonist; presumed to induce differentiation and inhibit proliferation. |
| Potency | More potent than ATRA. | Highly potent RAR agonist (Kd ≈ 1-4 nM). |
| APL-Specific Data | Extensive preclinical and clinical data available. | No publicly available preclinical or clinical data in APL. |
| Clinical Development in APL | Approved in Japan for relapsed/refractory APL; proven effective in maintenance therapy. | No evidence of clinical development specifically for APL. |
| Other Cancer Indications | Investigated in other hematologic malignancies like MDS and AML. | Preclinical data in oral squamous carcinoma and ovarian cancer. Early phase trials in "acute chemotherapy" in the late 1990s. |
Conclusion
For researchers and drug development professionals focused on APL, tamibarotene represents a clinically validated and potent synthetic retinoid with a well-defined role, particularly in the maintenance setting and for patients with relapsed or refractory disease. Its superiority over ATRA in relapse-free survival for high-risk patients makes it a significant therapeutic option.
References
- 1. A novel retinoic acid receptor-selective retinoid, this compound, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and Characterization of a Highly Potent and Selective Isotopically Labeled Retinoic Acid Receptor Ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memorial Sloan-Kettering Investigators | EurekAlert! [eurekalert.org]
- 5. allarity.com [allarity.com]
- 6. allarity.com [allarity.com]
- 7. allarity.com [allarity.com]
- 8. allarity.com [allarity.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Apoptosis: A Comparative Guide
Disclaimer: As of December 2025, a thorough review of publicly available scientific literature and clinical trial databases yielded no specific information regarding a compound designated "ALRT1550" and its apoptosis-inducing properties. Therefore, this guide provides a framework for evaluating the reproducibility of apoptosis induced by novel chemical entities, using the well-characterized anticancer agents, Venetoclax and Bortezomib , as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals to provide objective comparisons and supporting experimental data.
Introduction to Exemplary Apoptosis-Inducing Agents
To illustrate the principles of assessing reproducibility, this guide focuses on two FDA-approved drugs with distinct mechanisms of action:
-
Venetoclax (ABT-199): A selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[1][2]
-
Bortezomib (Velcade®): A proteasome inhibitor that disrupts the ubiquitin-proteasome pathway, which is crucial for the degradation of intracellular proteins.[3] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the suppression of anti-apoptotic signaling pathways, such as NF-κB, ultimately triggering apoptosis.[3][4]
Comparative Analysis of Apoptosis Induction
The reproducibility of an apoptosis-inducing agent is assessed by its consistent performance across different experimental conditions, including various cell lines, drug concentrations, and treatment durations. The following tables summarize quantitative data from multiple studies on the apoptotic effects of Venetoclax and Bortezomib.
Table 1: Dose-Dependent Induction of Apoptosis by Venetoclax in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (nM) after 24h | % Apoptosis (Annexin V+) at 100 nM after 24h | Key Apoptotic Markers (at 100 nM after 24h) | Reference(s) |
| MOLM-13 | 9.0 ± 1.6 | ~40-60% | Increased Cleaved Caspase-3, Increased Cleaved PARP | [5][6] |
| MV4-11 | 7.8 ± 2.1 | ~50-70% | Increased Cleaved Caspase-3, Increased Cleaved PARP | [5][6] |
| OCI-AML3 | 2300 ± 400 (Resistant) | <10% | Minimal change in Cleaved Caspase-3 | [6] |
| THP-1 | 900 ± 200 (Resistant) | <15% | Minimal change in Cleaved Caspase-3 | [6][7] |
Table 2: Time- and Dose-Dependent Induction of Apoptosis by Bortezomib in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (nM) after 48h | % Apoptosis (Annexin V+) at 10 nM | % Apoptosis (Annexin V+) at 20 nM | Key Apoptotic Markers (at 10-20 nM after 24-48h) | Reference(s) |
| RPMI 8226 | 15.9 | ~40% after 48h | ~60% after 48h | Increased Cleaved Caspase-3, Increased Cleaved PARP | [8][9] |
| U266 | 7.1 | ~50% after 48h | ~70% after 48h | Increased Cleaved Caspase-3, Increased Cleaved PARP | [8] |
| NCI-H929 | Not specified | ~90% inhibition of proteasome activity after 1h | Not specified | Increased Cleaved Caspase-3, Increased Cleaved PARP | [10] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for reproducible results. Below are methodologies for key apoptosis assays.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation: Induce apoptosis in your target cells with the desired compound concentrations and time points. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls. Harvest approximately 1-5 x 10^5 cells per sample by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS. Centrifuge and carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution. Gently vortex the tube.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with the apoptosis-inducing agent at various concentrations and for different durations.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Western Blotting for Cleaved PARP and Cleaved Caspase-3
This method detects the cleavage of key apoptotic proteins, providing biochemical evidence of apoptosis.
Principle: During apoptosis, caspase-3 is activated through proteolytic cleavage of its pro-form. Active caspase-3 then cleaves numerous cellular proteins, including poly(ADP-ribose) polymerase (PARP). Western blotting uses specific antibodies to detect the full-length and cleaved forms of these proteins.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for understanding the complex mechanisms and processes involved in apoptosis research.
Caption: A generalized workflow for the reproducible assessment of apoptosis induced by a test compound.
Caption: Simplified signaling pathway of Venetoclax-induced intrinsic apoptosis.
Caption: Key mechanisms of Bortezomib-induced apoptosis.
Conclusion
The reproducibility of apoptosis induction is a cornerstone of preclinical drug development. While no public data currently exists for this compound, the principles and methodologies outlined in this guide provide a robust framework for evaluating any novel apoptosis-inducing agent. By employing standardized, multi-faceted assays and carefully documenting experimental conditions, researchers can generate reliable and comparable data. The examples of Venetoclax and Bortezomib highlight how compounds with different mechanisms of action can be systematically evaluated, providing a clear path for the characterization of future therapeutics. Consistent, reproducible data is paramount for establishing the therapeutic potential of new compounds and for advancing the field of cancer research.
References
- 1. Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A combination of Dihydroartemisinin and Venetoclax enhances antitumor effect in AML via C-MYC/BCL-XL/MCL-1 triple targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
ALRT1550: A Potent Retinoid Receptor Agonist Demonstrating Selective Anti-Cancer Activity
For Immediate Release
This guide provides a comprehensive analysis of the potency of ALRT1550, a selective retinoic acid receptor (RAR) agonist, across various cancer cell lines. The data presented herein, compiled from preclinical studies, highlights the compound's significant anti-proliferative effects and offers a comparative perspective against other retinoids. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Potency of this compound in Diverse Cancer Cell Lines
This compound has demonstrated notable potency in inhibiting the growth of several cancer cell lines, particularly those of squamous and gynecological origin. The following table summarizes the available quantitative data on the efficacy of this compound.
| Cell Line | Cancer Type | Potency Metric | Value | Comparator Drug | Comparator Potency | Reference |
| UMSCC-22B | Oral Squamous Cell Carcinoma | IC50 | 0.22 ± 0.1 (SE) nM | 9-cis-Retinoic acid | 81 ± 29 nM | [1] |
| ME-180 | Cervical Cancer | IC50 | 1 nM | Not Available | Not Available | [2] |
| SKOV-3 | Ovarian Cancer | % Growth Inhibition at 2.5 µM | 51% | All-trans retinoic acid (ATRA) | Less potent | [3] |
| % Growth Inhibition at 5 µM | 53% | [3] | ||||
| % Growth Inhibition at 10 µM | 68% | [3] | ||||
| 2774 | Ovarian Cancer | % Growth Inhibition at 10 µM | 46% | All-trans retinoic acid (ATRA) | Less potent | [3] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data clearly indicates that this compound is a highly potent agent, with nanomolar to sub-nanomolar efficacy in oral squamous and cervical cancer cell lines. In ovarian cancer cell lines, it demonstrates significant dose-dependent inhibition of cell growth. Notably, in UMSCC-22B cells, this compound is approximately 368-fold more potent than the pan-RAR/RXR agonist 9-cis-retinoic acid.[1] Furthermore, studies have described this compound as being 10-100 times more active than all-trans retinoic acid (ATRA) in competitive binding and cotransfection assays and having 300 times more inhibitory activity against the proliferation of cervical carcinoma cells.[3]
Mechanism of Action: The Retinoic Acid Receptor Signaling Pathway
This compound exerts its anti-cancer effects by selectively binding to and activating retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors. Upon binding by an agonist like this compound, the RAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the induction of genes involved in cell cycle arrest, differentiation, and apoptosis, ultimately inhibiting tumor growth.
Experimental Protocols
The following methodologies are based on the published studies assessing the potency of this compound.
Cell Proliferation/Growth Inhibition Assay (UMSCC-22B, SKOV-3, 2774)
This workflow outlines a typical procedure for determining the anti-proliferative effects of this compound on adherent cancer cell lines.
Detailed Methodology:
-
Cell Culture: UMSCC-22B, SKOV-3, and 2774 cells are maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to attach for 24 hours.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The medium in the wells is replaced with the medium containing the various concentrations of this compound or a vehicle control (medium with the solvent at the same final concentration).
-
Incubation: The plates are incubated for a specified period, typically ranging from 3 to 7 days, to allow for the drug to exert its effect.
-
Quantification of Cell Viability:
-
Crystal Violet Assay (as an example):
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with a fixative solution (e.g., 10% formalin or methanol) for 15-20 minutes.
-
The fixative is removed, and the plates are air-dried.
-
A solution of crystal violet (e.g., 0.5% in 25% methanol) is added to each well and incubated for 10-20 minutes.
-
The staining solution is removed, and the plates are washed thoroughly with water to remove excess stain.
-
The plates are air-dried completely.
-
The bound crystal violet is solubilized by adding a solubilizing agent (e.g., 10% acetic acid or a solution of sodium dodecyl sulfate).
-
The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to the vehicle-treated control cells. For determining the IC50 value, the data is plotted as the percentage of inhibition versus the log of the drug concentration, and a non-linear regression analysis is performed.
Conclusion
This compound is a highly potent, RAR-selective agonist with significant anti-proliferative activity in a range of cancer cell lines, particularly oral squamous cell carcinoma and gynecological cancers. Its superior potency compared to other retinoids like 9-cis-retinoic acid and ATRA in certain contexts makes it a compelling candidate for further investigation in oncology. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own evaluations and comparative studies of this compound and other novel anti-cancer agents. Further research is warranted to explore the efficacy of this compound in a broader panel of cancer cell lines and in in vivo models to fully elucidate its therapeutic potential.
References
Independent Validation of ALRT1550 Antiproliferative Effects: A Comparative Guide
This guide provides an objective comparison of the antiproliferative effects of ALRT1550 with other retinoid-based therapies, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel retinoids in oncology.
Introduction to this compound
This compound is a potent and selective agonist for the Retinoic Acid Receptors (RARs). Retinoids, which are derivatives of vitamin A, are known to be crucial regulators of cell proliferation, differentiation, and apoptosis. The biological activities of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). This compound has demonstrated significant antiproliferative activity in various cancer cell lines, positioning it as a promising candidate for cancer therapy.
Comparative Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in comparison to other well-established retinoids, such as all-trans retinoic acid (ATRA) and Bexarotene. The following tables summarize the available quantitative data on the growth inhibitory effects of these compounds on various cancer cell lines.
Table 1: Antiproliferative Activity of this compound and Comparator Drugs in Ovarian Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | % Growth Inhibition | Citation |
| This compound | SKOV-3 | Not Specified | 2.5 µM | 51% | |
| 5 µM | 53% | ||||
| 10 µM | 68% | ||||
| 2774 | Not Specified | 10 µM | 46% | ||
| ATRA | OVCAR-3 | Not Specified | 5 µM | ~21% | |
| OV-90 | Not Specified | 5 µM | ~22% | ||
| Bexarotene | ES2 | Cell Counting | 5 µM | Significant Reduction | |
| 10 µM | Significant Reduction | ||||
| 20 µM | Significant Reduction | ||||
| NIH:OVACAR3 | Cell Counting | 5 µM | Significant Reduction | ||
| 10 µM | Significant Reduction | ||||
| 20 µM | Significant Reduction |
Table 2: IC50 Values of this compound and Comparator Drugs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | UMSCC-22B | Oral Squamous Carcinoma | 0.22 nM | |
| 9-cis-Retinoic Acid | UMSCC-22B | Oral Squamous Carcinoma | 81 nM |
Note: The data presented in these tables are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative, and specific parameters may need to be optimized for different cell lines and experimental setups.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, ATRA) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base solution) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-570 nm.
-
Data Analysis: Calculate the percentage of cell growth relative to the control.
-
3. Clonogenic Assay
This in vitro cell survival assay is used to determine the ability of a single cell to grow into a colony. It is a measure of the reproductive viability of cells after treatment with a cytotoxic agent.
-
Principle: The assay assesses the long-term effects of a compound on the ability of cells to proliferate and form colonies.
-
Protocol:
-
Cell Treatment: Treat cells in a flask or plate with the test compound for a specified duration.
-
Cell Seeding: After treatment, harvest the cells, count them, and seed a known number of cells into new plates.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution such as methanol/acetic acid and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
-
Mechanism of Action: Retinoic Acid Receptor Signaling
This compound exerts its antiproliferative effects by selectively activating Retinoic Acid Receptors (RARs). RARs are nuclear receptors that function as ligand-dependent transcription factors.
Upon binding of a ligand like this compound, RARs form heterodimers with Retinoid X Receptors (RXRs). This heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis. The specific downstream target genes regulated by this compound that are responsible for its potent antiproliferative effects are a subject of ongoing research.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway activated by this compound.
Experimental Workflow
The general workflow for evaluating the antiproliferative effects of a compound like this compound is outlined below.
Caption: General workflow for assessing antiproliferative effects of test compounds.
Conclusion
The available data indicate that this compound is a highly potent RAR-selective retinoid with significant antiproliferative activity against various cancer cell lines, including those of ovarian origin. Its potency appears to be greater than that of the pan-agonist 9-cis-retinoic acid in oral squamous carcinoma cells. While direct comparative data in the same ovarian cancer cell lines are limited, the existing evidence suggests that this compound holds considerable promise as a therapeutic agent. Further studies directly comparing the efficacy and downstream molecular effects of this compound with other RAR and RXR agonists in a broader range of cancer models are warranted to fully elucidate its therapeutic potential.
A Comparative Guide to Labeled vs. Unlabeled ALRT1550 in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of labeled and unlabeled ALRT1550 in the context of binding assays, targeting researchers and professionals in drug development. This compound is a potent and selective agonist for retinoic acid receptors (RARs), and understanding the characteristics of its labeled and unlabeled forms is crucial for accurate experimental design and data interpretation. This document summarizes available binding affinity data, details relevant experimental protocols, and visualizes key pathways and workflows.
Data Presentation: Binding Affinity of this compound
While direct side-by-side binding data for isotopically labeled versus unlabeled this compound is not extensively published, the available literature indicates that tritiated this compound ([³H]this compound) serves as a high-affinity radioligand for RARs without significant alteration of its binding characteristics. The following table summarizes the binding affinities of this compound for different retinoic acid receptor subtypes. It is generally assumed in radioligand binding studies that isotopic labeling (such as with tritium) does not significantly impact the binding affinity of a small molecule.
| Ligand Form | Receptor Subtype | Binding Affinity (Kd) | Reference |
| Unlabeled this compound | RARα, RARβ, RARγ | ~1-4 nM | [1] |
| [³H]this compound | RARs | High Affinity (qualitative) | [2] |
Note: The Kd values for unlabeled this compound were determined in studies where its potency and selectivity were initially characterized.[1] The tritiated form, [³H]this compound, has been synthesized and utilized in saturation binding and Scard analysis, indicating its high affinity for retinoic acid receptors.[2]
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of binding assay results. Below are methodologies for saturation and competition binding assays, adapted from established protocols for retinoid receptor binding assays.
Saturation Binding Assay Protocol for [³H]this compound
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.
1. Materials:
- [³H]this compound (specific activity typically >50 Ci/mmol)
- Unlabeled this compound
- Receptor source: Nuclear extracts from cells expressing RARs (e.g., Sf9 insect cells, COS-1 cells) or tissue homogenates.
- Binding Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing protease inhibitors and other stabilizing agents.
- Wash Buffer: Cold binding buffer.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- Multi-well plates (e.g., 96-well).
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of [³H]this compound in binding buffer, typically ranging from 0.1 to 10 times the expected Kd.
- For each concentration of [³H]this compound, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
- To the non-specific binding wells, add a 100- to 1000-fold excess of unlabeled this compound.
- Add the receptor preparation to all wells. The final protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.
- Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]this compound concentration.
- Plot the specific binding versus the concentration of [³H]this compound and fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax.
- Alternatively, perform a Scatchard analysis by plotting the ratio of bound/free radioligand against the bound radioligand concentration. The Kd is the negative reciprocal of the slope, and the Bmax is the x-intercept.
Competition Binding Assay Protocol
This protocol is used to determine the binding affinity (Ki) of unlabeled this compound (or other competing ligands) by measuring its ability to displace the binding of a fixed concentration of [³H]this compound.
1. Materials:
- Same as for the saturation binding assay.
- Unlabeled competitor ligands.
2. Procedure:
- Prepare serial dilutions of the unlabeled competitor ligand (e.g., unlabeled this compound) in binding buffer.
- Prepare triplicate wells for each concentration of the competitor.
- Add a fixed concentration of [³H]this compound to all wells. This concentration is typically at or below the Kd of the radioligand.
- Add the receptor preparation to all wells.
- Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.
3. Data Analysis:
- Plot the percentage of specific binding of [³H]this compound against the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Retinoic Acid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of retinoic acid receptors (RARs), the primary targets of this compound.
Caption: Retinoic Acid Receptor (RAR) signaling pathway.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the logical workflow for a competitive binding assay to compare labeled and unlabeled this compound.
Caption: Workflow for a competitive binding assay.
References
Safety Operating Guide
Essential Safety & Disposal Procedures for ALRT1550
The following guide provides critical safety, handling, and disposal information for ALRT1550, a pyrophoric and water-reactive compound. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
Hazard Summary and Safety Information
This compound is a hazardous substance that requires strict adherence to safety protocols. The primary hazards include its pyrophoric nature, violent reactivity with water, and significant health risks. All handling of this compound should occur under an inert atmosphere in a properly functioning fume hood.
| Hazard Classification | GHS Code | Description |
| Pyrophoric Liquid | H250 | Catches fire spontaneously if exposed to air.[1] |
| Reacts with Water | H260 | In contact with water, releases flammable gases which may ignite spontaneously.[1] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways.[1] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1] |
| STOT (Single Exposure) | H336 | May cause drowsiness or dizziness. |
| STOT (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Acute Aquatic Hazard | H401 | Toxic to aquatic life.[1] |
| Chronic Aquatic Hazard | H411 | Toxic to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye/Face Protection: Safety glasses with side-shields and a face shield.
-
Skin Protection: Flame-retardant lab coat and chemically resistant gloves (e.g., nitrile rubber). Ensure gloves are compatible with the specific solvents being used.
-
Respiratory Protection: Use only in a well-ventilated area, typically a fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.
Spill and Emergency Procedures
In Case of a Spill:
-
Do not use water to clean up the spill.
-
Cover the spill with a dry, inert absorbent material such as sand or soda ash.
-
Carefully collect the absorbed material into a designated, dry, and sealable container.
-
Dispose of the container as hazardous waste.
First Aid Measures:
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
This compound Disposal Protocol
Proper disposal of this compound and its contaminated waste is crucial to ensure safety and environmental compliance. Under no circumstances should this material be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Quenching (for residual amounts):
-
This procedure should only be performed by personnel experienced with handling pyrophoric reagents.
-
Work in a fume hood under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the this compound solution to a flask containing an excess of a less reactive solvent (e.g., heptane or toluene).
-
The flask should be cooled in an ice bath.
-
Slowly and carefully add a quenching agent, such as isopropanol, dropwise with vigorous stirring.
-
After the initial reaction subsides, slowly add methanol, followed by a very slow addition of water to ensure complete quenching.
-
The resulting solution should be neutralized.
-
-
Waste Collection and Labeling:
-
All quenched solutions, contaminated solvents, and solid waste (e.g., contaminated paper towels, pipette tips) must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material and have a secure, sealing lid.[2]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Quenched this compound in heptane/isopropanol/water").
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Do not attempt to transport the waste off-site yourself.
-
Empty Container Disposal
-
Empty containers that once held this compound must also be treated as hazardous waste.
-
Rinse the container three times with a suitable inert solvent (e.g., heptane). The rinsate must be collected and disposed of as hazardous waste.[3]
-
After rinsing, the container should be air-dried in a fume hood.
-
Deface or remove the original label.[3]
-
Dispose of the rinsed and dried container as instructed by your institution's EHS guidelines.
Disposal Workflow Diagram
Caption: Logical workflow for the safe quenching and disposal of this compound waste.
References
Essential Safety and Handling Guidance for ALRT1550
Disclaimer: Detailed safety, handling, and disposal information specifically for ALRT1550 is not available in the form of a comprehensive Safety Data Sheet (SDS) through publicly accessible resources. The following guidance is based on general laboratory safety principles for handling research compounds with unknown toxicological properties. Researchers, scientists, and drug development professionals must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of specific hazard information for this compound, a conservative approach to personal protection is mandatory. This compound is identified as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid and is an antiproliferative agent, suggesting it may have cytotoxic or other biologically active properties.[1] The recommended PPE is based on a risk-averse strategy to minimize exposure through all potential routes (inhalation, dermal, and ingestion).
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification and Use |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Shield | To be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Double-gloving is recommended, especially when handling concentrated solutions or the pure compound. Gloves should be inspected before use and changed frequently, and immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat is required to protect skin and personal clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Fume Hood or Other Ventilated Enclosure | All handling of this compound powder or solutions that may produce aerosols should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to prevent inhalation. |
| Respirator | The need for a respirator should be determined by a formal risk assessment. If required, a NIOSH-approved respirator appropriate for the potential exposure should be used in accordance with a respiratory protection program. | |
| Foot Protection | Closed-Toed Shoes | Full-coverage, closed-toed shoes are mandatory in the laboratory to protect against spills and falling objects. |
Operational and Disposal Plans
Handling and Operational Workflow:
A clear and logical workflow is essential to ensure safety and minimize the risk of contamination. The following diagram outlines a basic operational workflow for handling this compound in a research laboratory setting.
Caption: A generalized workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan:
Without a specific SDS, all waste generated from handling this compound must be considered hazardous.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Protocols
Due to the lack of publicly available, detailed experimental protocols for the handling and use of this compound, specific step-by-step guidance cannot be provided. Researchers must develop their own Standard Operating Procedures (SOPs) in consultation with their institution's safety office. These SOPs should be based on a thorough literature review of similar compounds and a comprehensive risk assessment.
General Principles for Protocol Development:
-
Minimization: Use the smallest quantity of this compound necessary for the experiment.
-
Containment: All procedures should be designed to contain the material and prevent its release into the laboratory environment.
-
Decontamination: Develop and validate a procedure for decontaminating surfaces and equipment that come into contact with this compound.
-
Emergency Procedures: Establish clear procedures for handling spills, accidental exposures, and other emergencies. All laboratory personnel should be trained on these procedures.
This document is intended to provide foundational safety information and should not be considered a substitute for a formal risk assessment and the development of detailed, lab-specific SOPs. The primary responsibility for safety lies with the researcher and their institution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
